molecular formula C9H7FN2O5 B1289673 2-Acetamido-5-fluoro-4-nitrobenzoic acid CAS No. 273401-28-8

2-Acetamido-5-fluoro-4-nitrobenzoic acid

Cat. No.: B1289673
CAS No.: 273401-28-8
M. Wt: 242.16 g/mol
InChI Key: CNLJIEQUDKSTHL-UHFFFAOYSA-N
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Description

2-Acetamido-5-fluoro-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H7FN2O5 and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetamido-5-fluoro-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-5-fluoro-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-5-fluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O5/c1-4(13)11-7-3-8(12(16)17)6(10)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLJIEQUDKSTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594902
Record name 2-Acetamido-5-fluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273401-28-8
Record name 2-Acetamido-5-fluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profile of 2-Acetamido-5-fluoro-4-nitrobenzoic Acid (CAS 273401-28-8)

[1][2]

Executive Summary

2-Acetamido-5-fluoro-4-nitrobenzoic acid (CAS: 273401-28-8 ) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and novel heterocyclic bioactive agents.[1] Its solubility profile is dominated by the interplay between the strongly electron-withdrawing nitro/fluoro groups and the hydrogen-bonding potential of the acetamido and carboxylic acid moieties.

This guide provides a definitive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Water , offering optimized protocols for stock solution preparation, purification via antisolvent precipitation, and thermodynamic handling.

Physicochemical Identity & Properties[3][4][5]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The compound features a "push-pull" electronic system: the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups increase the acidity of the carboxylic acid, while the acetamido (-NHCOCH₃) group introduces a hydrogen bond donor/acceptor site.

PropertyValue / DescriptionSignificance
CAS Number 273401-28-8Unique identifier for procurement/verification.
Molecular Formula C₉H₇FN₂O₅MW: 242.16 g/mol .
Appearance Yellow crystalline powderNitro group chromophore; indicates purity.[2][3]
pKa (Predicted) ~3.0 – 3.5 (COOH)Highly acidic due to electron-withdrawing substituents.
LogP (Predicted) ~1.5 – 1.8Moderately lipophilic; favors organic solvents over neutral water.
H-Bond Donors 2 (COOH, Amide NH)Critical for solubility in polar protic solvents.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the solvent of choice for preparing high-concentration stock solutions of 2-Acetamido-5-fluoro-4-nitrobenzoic acid for biological assays or synthetic coupling reactions.

Mechanism of Dissolution

DMSO is a polar aprotic solvent with a high dielectric constant (

  • Dipole-Dipole Interactions: The sulfoxide oxygen interacts strongly with the electron-deficient aromatic ring and the nitro group.

  • Hydrogen Bonding: DMSO acts as a strong H-bond acceptor for the amide -NH and carboxylic -OH protons.

Solubility Limits & Stability
  • Saturation Limit: >100 mg/mL (Estimated based on structural analogs like 4-nitrobenzoic acid).

  • Stability: The compound is stable in anhydrous DMSO at room temperature. However, hygroscopic DMSO (containing water) can induce slow hydrolysis of the acetamido group over extended storage (>1 month) or elevated temperatures.

Protocol: Preparation of 50 mM Stock Solution

Objective: Prepare a stable stock for biological screening or synthesis.

  • Calculate Mass: To prepare 10 mL of 50 mM solution:

    
    
    
  • Weighing: Weigh 121.1 mg of the solid into a pre-tared, amber glass vial (to protect from light).

  • Solvent Addition: Add 10.0 mL of anhydrous DMSO (Grade:

    
    99.9%, Water content <0.05%).
    
  • Dissolution: Vortex for 30–60 seconds. Sonicate for 2 minutes if minor particulates remain. The solution should be clear and yellow.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis.

Solubility in Water

Water solubility for this compound is strictly pH-dependent . Understanding this relationship is vital for purification (work-up) and biological assay formulation.

The pH-Switch Mechanism
  • Acidic pH (pH < 3): The carboxylic acid is protonated (neutral form). The compound is sparingly soluble ("crashes out"). This is the basis for isolation during synthesis.

  • Neutral/Basic pH (pH > 6): The carboxylic acid deprotonates to form the carboxylate anion (

    
    ). Solubility increases dramatically (>50 mg/mL) due to ion-dipole interactions with water.
    
Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility at pH 7.4 (Physiological).

  • Buffer Preparation: Prepare 50 mL of 0.1 M Phosphate Buffer (pH 7.4).

  • Saturation: Add excess solid (~50 mg) to 10 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (Orbital shaker at 200 rpm).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to minimize adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (Detection @ 254 nm or near

    
     of the nitro group).
    
    • Note: If HPLC is unavailable, gravimetric analysis can be used for high-solubility ranges, but is less accurate for this compound.

Binary Systems & Purification Strategy

The drastic solubility difference between DMSO (High) and Acidic Water (Low) creates an ideal system for Antisolvent Crystallization .

The "Crash-Out" Purification Workflow

This method is used to recover the compound from reaction mixtures or to purify crude material.

PurificationWorkflowCrudeCrude Solid(Impure)DissolveDissolve inMin. Volume DMSOCrude->Dissolve SolvationFilterFilter(Remove Insolubles)Dissolve->Filter ClarificationPrecipSlow Addition toAcidic Water (0.1M HCl)Filter->Precip AntisolventEffectCollectVacuum Filtration& Wash (Cold Water)Precip->Collect CrystallizationDryDry(Vacuum Oven, 40°C)Collect->Dry Isolation

Figure 1: Purification workflow utilizing the high solubility in DMSO and low solubility in acidic water.

Critical Parameters for Crystallization
  • Solvent Ratio: Use a 1:10 ratio of DMSO (solvent) to Water (antisolvent) to maximize yield.

  • Temperature: Perform the precipitation at 0–4°C (ice bath) to minimize solubility losses in the mother liquor.

  • Agitation: Rapid stirring of the water phase during DMSO addition yields fine particles; slow addition yields larger crystals.

Safety & Handling

  • DMSO Permeability: DMSO is a penetration enhancer. It can carry dissolved nitro-compounds through the skin and into the bloodstream. Double-gloving (Nitrile) is mandatory.

  • Nitro Group Hazards: Nitro-aromatics can be energetic or toxic. Avoid heating dry solids to decomposition temperatures (>200°C).

  • Inhalation: Handle the powder in a fume hood to prevent inhalation of dust, which may be an irritant or sensitizer.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 273401-28-8. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general nitrobenzoic acid solubility trends).
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

2-Acetamido-5-fluoro-4-nitrobenzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and applications of 2-Acetamido-5-fluoro-4-nitrobenzoic acid , a critical intermediate in the development of fluoroquinolone antibiotics and kinase inhibitors.

Part 1: Chemical Identity & Specifications[1]

2-Acetamido-5-fluoro-4-nitrobenzoic acid is a functionalized benzoic acid derivative characterized by a core benzene ring substituted with an acetamido group (protected amine), a fluorine atom, and a nitro group. This specific substitution pattern renders it a highly versatile scaffold for nucleophilic aromatic substitution (


) reactions, particularly in the synthesis of heterocyclic pharmaceutical agents.
Core Identifiers
PropertySpecification
Chemical Name 2-Acetamido-5-fluoro-4-nitrobenzoic acid
Synonyms N-Acetyl-5-fluoro-4-nitroanthranilic acid; 2-Acetamido-4-nitro-5-fluorobenzoic acid
CAS Number 273401-28-8
Molecular Formula

Molecular Weight 242.16 g/mol
Precursor CAS 174566-51-9 (2-Amino-5-fluoro-4-nitrobenzoic acid)
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Part 2: Synthesis & Production Protocol

The synthesis of 2-Acetamido-5-fluoro-4-nitrobenzoic acid typically proceeds via the acetylation of its amino-precursor. This protection step is crucial to prevent self-polymerization or side reactions during subsequent activation of the carboxylic acid (e.g., conversion to acid chloride).

Reaction Scheme (DOT Visualization)

SynthesisPathway Precursor 2-Amino-5-fluoro-4-nitrobenzoic acid (CAS 174566-51-9) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) / AcOH Reagent->Intermediate Product 2-Acetamido-5-fluoro-4-nitrobenzoic acid (CAS 273401-28-8) Intermediate->Product Elimination of AcOH

Figure 1: Synthetic pathway for the acetylation of 2-amino-5-fluoro-4-nitrobenzoic acid.

Detailed Methodology

Objective: Acetylation of the C2-amine to yield the N-acetyl derivative.

Reagents:

  • Substrate: 2-Amino-5-fluoro-4-nitrobenzoic acid (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) or neat

    
    
    
  • Catalyst (Optional): Sulfuric acid (

    
    , catalytic amount) or Sodium Acetate
    

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2-Amino-5-fluoro-4-nitrobenzoic acid.

  • Addition: Add Glacial Acetic Acid (approx. 5-10 volumes relative to substrate weight) followed by Acetic Anhydride dropwise at room temperature.

  • Reaction: Heat the mixture to 90°C – 100°C for 2–4 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane) or HPLC. The disappearance of the primary amine peak indicates completion.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into crushed ice/water (10 volumes) with vigorous stirring. The product should precipitate out as a solid.[1]

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (

    
    ) to remove residual acetic acid.
    
  • Purification: Recrystallize from ethanol or an ethanol/water mixture if higher purity (>98%) is required. Dry in a vacuum oven at 50°C.

Mechanism: The reaction follows a nucleophilic acyl substitution mechanism. The lone pair on the aniline nitrogen attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. This collapses to expel acetate (acetic acid), yielding the amide.

Part 3: Applications in Drug Development

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for constructing bicyclic heterocycles.

Fluoroquinolone Antibiotics

The 2-acetamido-5-fluoro-4-nitrobenzoic acid moiety is a precursor to the quinolone core.

  • Cyclization: The carboxyl group is often converted to an acid chloride or ester, followed by condensation with an acrylate and subsequent cyclization (Gould-Jacobs reaction or similar) to form the quinolone ring system.

  • Substitution: The nitro group at position 4 is a "dummy" group that can be reduced to an amine or displaced, while the fluorine at position 5 is activated for

    
     displacement by cyclic amines (e.g., piperazine), a key feature in drugs like Ciprofloxacin  or Moxifloxacin .
    
Kinase Inhibitors

Recent research utilizes this scaffold to synthesize inhibitors for:

  • MEK (Mitogen-activated protein kinase kinase): The acetamido-benzoic acid core mimics the allosteric pocket of certain kinases.

  • EGFR (Epidermal Growth Factor Receptor): Derivatives involving the reduction of the nitro group to an amine allow for the attachment of acrylamide "warheads" for covalent inhibition.

Application Workflow (DOT Visualization)

Applications Scaffold 2-Acetamido-5-fluoro-4-nitrobenzoic acid PathA Route A: Quinolone Synthesis Scaffold->PathA PathB Route B: Kinase Inhibitors Scaffold->PathB StepA1 Activation (SOCl2) -> Acid Chloride PathA->StepA1 StepB1 Nitro Reduction (H2/Pd-C) PathB->StepB1 StepA2 Cyclization to Quinolone Core StepA1->StepA2 StepB2 Amide Coupling (Warhead attachment) StepB1->StepB2

Figure 2: Downstream applications in pharmaceutical synthesis.

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritation: The compound contains a nitro group and fluorinated ring, making it a potential irritant.

  • Energetic Potential: While stable under standard conditions, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation of fine powder.

  • Storage: Store in a cool, dry place (2–8°C recommended) away from strong bases and reducing agents.

  • Spill Cleanup: Dampen with water to prevent dust formation, sweep up, and dispose of as hazardous organic waste.

References

  • PubChem. (2025). Compound Summary: 2-Amino-5-fluorobenzoic acid.[2][][4][5] Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 2-Acetamido-5-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety data for the title compound and structurally related analogs. A complete, official Safety Data Sheet (SDS) for 2-Acetamido-5-fluoro-4-nitrobenzoic acid was not available at the time of publication. This guide is intended for informational purposes for trained professionals and should not supersede any official documentation provided by a chemical supplier or internal institutional safety protocols.

Section 1: Introduction and Compound Profile

2-Acetamido-5-fluoro-4-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure incorporates several key functional groups that dictate its chemical reactivity and toxicological profile: a nitro group, a fluorine substituent, an acetamido group, and a carboxylic acid. This combination makes it a potentially valuable intermediate in medicinal chemistry and materials science. However, these same functional groups necessitate a rigorous and informed approach to its handling and use in a laboratory setting.

The nitroaromatic component suggests potential for high reactivity and toxicity, while the fluorinated ring and carboxylic acid moiety imply corrosive properties and specific hazards upon decomposition.[1] This guide provides a detailed examination of these potential hazards and outlines robust protocols for its safe use, drawing from established best practices for analogous chemical classes.

Property Value Source
IUPAC Name 2-acetamido-5-fluoro-4-nitrobenzoic acidN/A
Molecular Formula C₉H₇FN₂O₅N/A
Molecular Weight 242.16 g/mol N/A
CAS Number 1072-73-7Inferred
Appearance Likely a solid (e.g., powder)Inferred

Section 2: Comprehensive Hazard Analysis

The primary hazards associated with 2-Acetamido-5-fluoro-4-nitrobenzoic acid are inferred from its functional groups and data on similar compounds like 2-Fluoro-4-nitrobenzoic acid and other nitrobenzoic acids.[2][3]

GHS Hazard Classification (Inferred)

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][6]

This table is a composite based on data for structurally similar compounds and may not represent the official classification.

Toxicological Profile: A Mechanistic View
  • Oral Toxicity: Like many nitroaromatic compounds, this substance is expected to be harmful if ingested.[5] The nitro group can interfere with metabolic processes.

  • Dermal and Eye Irritation: The acidic nature of the carboxylic acid group, combined with the reactive aromatic ring, makes the compound a potent irritant to the skin and eyes.[1] Prolonged contact can lead to chemical burns.

  • Respiratory Irritation: As a fine powder, the compound poses a significant risk of respiratory tract irritation if inhaled.[2] Dusts can cause inflammation and discomfort.

  • Systemic Effects of Nitroaromatics: Aromatic nitro compounds as a class are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. Symptoms can include headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, cardiac dysrhythmias. While the acetamido group may modulate this toxicity, the potential for such systemic effects must be considered.

  • Hazards of Decomposition: Upon combustion, this compound is expected to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride (HF).[7][8] HF is a particularly insidious poison that can cause severe, delayed-onset burns and systemic toxicity.[8]

Reactivity and Stability Profile
  • Chemical Stability: The compound is likely stable under standard laboratory conditions (room temperature, dry environment). However, nitroaromatic compounds can be sensitive to heat, shock, or friction and may decompose violently.

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases (like sodium hydroxide), and reducing agents.[4] The carboxylic acid functionality will react exothermically with bases.

  • Conditions to Avoid: High temperatures, open flames, and formation of dust clouds should be strictly avoided.[7]

The following diagram illustrates the key hazard considerations for this compound.

Hazard_Profile cluster_compound 2-Acetamido-5-fluoro-4-nitrobenzoic acid cluster_hazards Primary Hazard Classes cluster_details Specific Risks Compound C₉H₇FN₂O₅ Toxicity Toxicological Hazards Compound->Toxicity leads to Reactivity Reactivity Hazards Compound->Reactivity Physical Physical Hazards Compound->Physical Oral H302: Harmful if Swallowed Toxicity->Oral Skin H315: Skin Irritation Toxicity->Skin Eye H319: Serious Eye Irritation Toxicity->Eye Resp H335: Respiratory Irritation Toxicity->Resp Systemic Methemoglobinemia Risk Toxicity->Systemic Decomp Toxic Fumes (HF, NOx) Reactivity->Decomp Explosive Heat/Shock Sensitivity Reactivity->Explosive Dust Dust Explosion Potential Physical->Dust

Caption: Key hazard relationships for the subject compound.

Section 3: Protocols for Safe Handling and Use

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls
  • Ventilation: All manipulations of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.

  • Containment: For procedures with a higher risk of aerosolization (e.g., sonication, vigorous mixing), use of a glove box is recommended.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves before use and practice proper removal technique to avoid skin contact.[2]

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a full-face shield should be worn in addition to goggles.[1]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[2]

Step-by-Step Handling Protocol

This workflow is designed to minimize exposure and mitigate risks during routine laboratory use.

  • Preparation:

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure an operational safety shower and eyewash station are immediately accessible.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) before retrieving the compound.

    • Have a container for solid hazardous waste readily available.

  • Weighing and Transfer:

    • Don the required PPE.

    • Carefully open the container inside the fume hood, avoiding any puff of powder.

    • Use an anti-static spatula to weigh the desired amount of solid. Do not pour the powder directly from the bottle.

    • Close the primary container tightly immediately after use.

    • To transfer, gently tap the solid from the weigh boat into the reaction vessel.

  • Cleaning and Decontamination:

    • Wipe down the designated work area and any contaminated equipment with a damp cloth (using an appropriate solvent like isopropanol or ethanol, followed by water).

    • Dispose of all contaminated disposables (gloves, weigh boats, wipes) in the designated solid hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.

The following diagram outlines the safe handling workflow.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase A Designate Fume Hood Area B Verify Emergency Equipment (Shower, Eyewash) A->B C Don Full PPE B->C D Transfer Compound to Hood C->D E Weigh Solid Using Anti-Static Spatula D->E F Transfer to Reaction Vessel E->F G Securely Close Container F->G H Decontaminate Work Surface G->H I Dispose of Contaminated Waste H->I J Remove PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: A standard workflow for handling the solid compound.

Section 4: Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.

Exposure Route First Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[1] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention.
Skin Contact 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] 2. Wash the affected area thoroughly with soap and water.[1] 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[1][4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist.
Ingestion 1. Do NOT induce vomiting.[7] 2. Rinse the mouth with water.[4] 3. If the person is conscious, have them drink one or two glasses of water. 4. Seek immediate medical attention.
Fire and Spill Response
  • Fire: In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water jet, as it may scatter the material.[7] Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of toxic decomposition products like HF and NOx.

  • Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, gently cover the spill with a non-combustible absorbent material like sand or vermiculite.

    • Carefully sweep the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[2]

    • Decontaminate the spill area thoroughly.

References

  • Safety Data Sheet: 4-Nitrobenzoic acid - Carl ROTH.

  • 3-nitrobenzoic acid - Sdfine.

  • p-NITRO BENZOIC ACID (for synthesis) - Alpha Chemika.

  • SAFETY DATA SHEET - Sigma-Aldrich (4-Nitrobenzoic acid).

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.

  • material safety data sheet - 3-nitro benzoic acid 98%.

  • SAFETY DATA SHEET - Fisher Scientific (2-Fluoro-benzoic acid).

  • material safety data sheet - Capot Chemical (2-Fluoro-4-nitrobenzoic acid).

  • SAFETY DATA SHEET - Fisher Scientific (2-Fluoro-5-nitrobenzoic acid).

  • 2-Fluoro-4-nitrobenzoic acid | C7H4FNO4 - PubChem.

  • Fluorine Safety - Purdue University.

  • code of practice compressed fluorine and mixtures with inert gases - EIGA.

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications.

  • FLUORINE - CAMEO Chemicals - NOAA.

  • 2-Fluoro-5-nitrobenzoic acid | CAS Number 7304-32-7 | Ossila.

  • 5-Fluoro-2-nitrobenzoic acid 98 320-98-9 - Sigma-Aldrich.

  • 2,3,4-Trifluoro-5-Nitro-Benzoic Acid | 197520-71-1 - ChemicalBook.

  • 403-24-7|2-Fluoro-4-nitrobenzoic acid|BLD Pharm.

  • MSDS of 2-Fluoro-5-nitrobenzoic acid - Capot Chemical.

Sources

Advanced Application Guide: 2-Acetamido-5-fluoro-4-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of 2-Acetamido-5-fluoro-4-nitrobenzoic acid , focusing on its critical role as a stable precursor in the synthesis of EGFR tyrosine kinase inhibitors.

Core Directive & Executive Summary

2-Acetamido-5-fluoro-4-nitrobenzoic acid (CAS: 273401-28-8 ) serves as a strategic "masked" intermediate in the synthesis of quinazoline-based kinase inhibitors, most notably Afatinib (BIBW 2992) .

While the free amine analogue (2-amino-5-fluoro-4-nitrobenzoic acid) is the direct substrate for cyclization into the quinazoline core, it is prone to oxidative degradation (forming azo/azoxy impurities) and decarboxylation during storage. The 2-acetamido derivative functions as a robust, shelf-stable surrogate that offers two distinct synthetic vectors:

  • The Deprotection Vector: Controlled hydrolysis to regenerate the high-purity 2-amino precursor for standard C2-unsubstituted quinazoline synthesis (e.g., Afatinib).

  • The Benzoxazinone Vector: Direct cyclodehydration to form the electrophilic 2-methyl-7-fluoro-6-nitro-4H-3,1-benzoxazin-4-one scaffold, enabling the rapid generation of 2-methyl-4(3H)-quinazolinone libraries via the Niementowski reaction variation.

Strategic Utility & Chemical Logic

The Stability-Reactivity Paradox

In process chemistry, the 2-amino-5-fluoro-4-nitrobenzoic acid scaffold is electronically "schizophrenic." The highly electron-withdrawing nitro and fluoro groups at positions 4 and 5 deactivate the ring towards electrophilic attack but make the amine (position 2) weakly nucleophilic and the carboxylate (position 1) prone to decarboxylation under thermal stress.

Why Acetylation Matters:

  • Oxidative Protection: The acetyl group protects the amine from oxidation during the nitration of the precursor (if introduced early) or during storage.

  • Regiocontrol: In early-stage synthesis, the acetamido group directs electrophilic aromatic substitution (nitration) ortho to itself, ensuring the correct 2,4,5-substitution pattern.

  • Activation: The acetamido group is pre-positioned to attack the activated carboxylic acid (e.g., via mixed anhydride) to close the benzoxazinone ring, a highly reactive intermediate for

    
    -like ring opening by amines.
    
Structural Mapping to Bioactive Targets

The compound contains three "handles" for medicinal chemistry elaboration:

  • C4-Nitro: A latent aniline. Post-cyclization reduction allows for the attachment of Michael acceptors (e.g., acrylamides in Afatinib) to covalently bind Cys797 of EGFR.

  • C5-Fluoro: A handle for Nucleophilic Aromatic Substitution (

    
    ). It is displaced by oxygen or nitrogen nucleophiles (e.g., the tetrahydrofuran ring in Afatinib) to tune solubility and potency.
    
  • C2-Acetamido: The cyclization partner.

Experimental Protocols & Workflows

Protocol A: Deprotection to Regenerate 2-Amino-5-fluoro-4-nitrobenzoic Acid

Use this protocol when the target is a C2-unsubstituted quinazoline (e.g., Afatinib).

Rationale: The acetyl group must be removed to allow formamidine acetate or DMF-DMA to insert the C2-H carbon during ring closure.

  • Dissolution: Charge a reactor with 2-Acetamido-5-fluoro-4-nitrobenzoic acid (1.0 eq) and Methanol (10 vol).

  • Acid Hydrolysis: Add HCl (6N, aq) (3.0 eq) dropwise while maintaining temperature < 30°C.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor via HPLC for the disappearance of the acetamido peak.

  • Precipitation: Cool the reaction mass to 0–5°C. Adjust pH to 4.0–4.5 using 20% NaOH or Sodium Acetate solution. The free amino acid will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water (2 x 3 vol), and dry under vacuum at 50°C.

    • Yield Expectation: >90%.[1][2][3][4]

    • Purity: >98% (HPLC).[4]

Protocol B: The Benzoxazinone Cyclization (Library Generation)

Use this protocol to synthesize 2-methyl-quinazolinone derivatives.

Rationale: Acetic anhydride acts as both solvent and dehydrating agent, forcing the acetamido oxygen to attack the carbonyl carbon, closing the oxazine ring.

  • Activation: Suspend 2-Acetamido-5-fluoro-4-nitrobenzoic acid (10 mmol) in Acetic Anhydride (5 mL).

  • Cyclodehydration: Heat the mixture to reflux (140°C) for 1 hour. The suspension will clear as the highly soluble benzoxazinone forms.

  • Isolation (Optional): Excess acetic anhydride can be distilled off to yield 2-methyl-7-fluoro-6-nitro-4H-3,1-benzoxazin-4-one . Caution: This intermediate is moisture sensitive.

  • One-Pot Aminolysis: To the reaction mixture, add the desired primary amine (R-NH2, 1.1 eq) and Acetic Acid (10 mL). Reflux for 2–3 hours.

  • Result: The amine opens the benzoxazinone ring and re-closes it to form the 3-substituted-2-methyl-7-fluoro-6-nitroquinazolin-4(3H)-one .

Visualization: The Afatinib Pathway vs. Benzoxazinone Route

The following diagram illustrates the divergent utility of the 2-acetamido intermediate.

G Start 2-Acetamido-5-fluoro- 4-nitrobenzoic acid (Stable Precursor) Deprotection Acid Hydrolysis (HCl/MeOH) Start->Deprotection Dehydration Dehydration (Ac2O, Reflux) Start->Dehydration FreeAmine 2-Amino-5-fluoro- 4-nitrobenzoic acid Deprotection->FreeAmine Cyclization1 Cyclization with Formamidine Acetate FreeAmine->Cyclization1 QuinozolinoneH 7-Fluoro-6-nitro- quinazolin-4(3H)-one (C2 = H) Cyclization1->QuinozolinoneH SnAr SnAr Substitution (S-3-hydroxytetrahydrofuran) QuinozolinoneH->SnAr Reduction Nitro Reduction (H2/Pd-C) SnAr->Reduction Acylation Acylation with 4-dimethylamino-crotonic acid Reduction->Acylation Afatinib AFATINIB (Final Drug) Acylation->Afatinib Benzoxazinone 2-Methyl-7-fluoro-6-nitro- 4H-3,1-benzoxazin-4-one Dehydration->Benzoxazinone Aminolysis Aminolysis with R-NH2 Benzoxazinone->Aminolysis QuinozolinoneMe 2-Methyl-3-R-7-fluoro- 6-nitroquinazolin-4-one Aminolysis->QuinozolinoneMe

Caption: Divergent synthesis pathways from 2-Acetamido-5-fluoro-4-nitrobenzoic acid showing access to Afatinib (left) and 2-methyl-quinazolinone libraries (right).

Quantitative Data Summary

ParameterPathway A (Afatinib Route)Pathway B (Benzoxazinone Route)
Primary Reagent HCl / MeOH (Hydrolysis)Acetic Anhydride (Cyclodehydration)
Intermediate 2-Amino-5-fluoro-4-nitrobenzoic acid2-Methyl-benzoxazinone derivative
Cyclization Agent Formamidine Acetate or DMF-DMAPrimary Amine (R-NH2)
C2 Substituent Hydrogen (-H) Methyl (-CH3)
Key Application Afatinib (EGFR Inhibitor)Novel Kinase Inhibitor Libraries
Typical Yield 85–92% (Deprotection step)75–85% (Cyclization step)
Atom Economy Lower (Loss of Acetyl group)Higher (Acetyl incorporated into ring)

References

  • Boehringer Ingelheim International GmbH. (2006). Quinazoline derivatives, pharmaceutical compositions containing them, and their use for the treatment of hyperproliferative disorders. (Patent WO2007085638).
  • Kovacevic, T., et al. (2018). An alternative synthesis of the non-small cell lung carcinoma drug afatinib. Tetrahedron Letters, 59(47), 4180-4182. [Link]

  • Zhang, G., et al. (2016). Method for preparing afatinib and intermediate thereof.[5] (Patent US20160083373A1). U.S. Patent and Trademark Office.

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. [Link]

Sources

Methodological & Application

Application Note: 2-Acetamido-5-fluoro-4-nitrobenzoic Acid as a PARP Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis, quality control, and downstream application of 2-Acetamido-5-fluoro-4-nitrobenzoic acid (CAS 273401-28-8).[1] This compound is a critical "privileged scaffold" in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, serving as a precursor to benzimidazole , quinazolinone , and phthalazinone pharmacophores found in next-generation DNA repair inhibitors.[1]

Abstract & Introduction

The inhibition of PARP enzymes (PARP-1/2) is a validated strategy for treating BRCA-mutated cancers (synthetic lethality).[1] The core pharmacophore of many PARP inhibitors (e.g., Veliparib, Rucaparib analogs) mimics the nicotinamide moiety of NAD+.[1]

2-Acetamido-5-fluoro-4-nitrobenzoic acid represents a high-value building block because it possesses the "trifecta" of functional handles required for these inhibitors:

  • 2-Acetamido Group: A protected nitrogen source for cyclization into benzimidazoles or quinazolinones.[1]

  • 5-Fluoro Substituent: Enhances metabolic stability and potency (a hallmark of Rucaparib and Talazoparib).[1]

  • 4-Nitro Group: A masked amine that, upon reduction, allows for the attachment of solubilizing side chains (e.g., piperazine/piperidine linkers) essential for bioavailability.[1]

This guide details the synthesis of this intermediate, its transformation into a PARP-inhibitor core, and the QC protocols necessary to ensure pharmaceutical-grade purity.[1]

Chemical Profile

PropertySpecification
Chemical Name 2-Acetamido-5-fluoro-4-nitrobenzoic acid
CAS Number 273401-28-8
Synonyms N-Acetyl-5-fluoro-4-nitroanthranilic acid; 2-(Acetylamino)-5-fluoro-4-nitrobenzoic acid
Molecular Formula C₉H₇FN₂O₅
Molecular Weight 242.16 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (acidic)
Key Impurities 2-Amino-5-fluoro-4-nitrobenzoic acid (Deacetylated); 2-Acetamido-5-fluorobenzoic acid (Unreacted SM)

Synthesis Protocol: Preparation of the Intermediate

The synthesis typically proceeds via the nitration of 2-acetamido-5-fluorobenzoic acid.[1][2] Regioselectivity is controlled by the steric bulk of the acetamido group and the directing effects of the fluorine atom.[1]

Reagents & Equipment
  • Starting Material: 2-Amino-5-fluorobenzoic acid (CAS 446-08-2).[1][3][4]

  • Reagents: Acetic anhydride, Glacial acetic acid, Fuming Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).[1]

  • Equipment: Jacketed glass reactor (0°C to 100°C), Overhead stirrer, HPLC.[1]

Step-by-Step Methodology
Stage 1: Acetylation (Protection) [1]
  • Charge a reactor with 2-Amino-5-fluorobenzoic acid (1.0 eq) and Glacial Acetic Acid (5.0 vol).

  • Add Acetic Anhydride (1.2 eq) dropwise at 25°C.

  • Heat to 60°C for 2 hours. Monitor by HPLC (Target: <1% SM).

  • Cool to 20°C and pour into ice water (10 vol).

  • Filter the precipitate, wash with water, and dry to yield 2-Acetamido-5-fluorobenzoic acid .[1]

Stage 2: Nitration (Regioselective Functionalization)

Critical Step: Temperature control is vital to prevent dinitration or hydrolysis of the acetamide.[1]

  • Dissolve 2-Acetamido-5-fluorobenzoic acid (1.0 eq) in conc. H₂SO₄ (5.0 vol) at 0°C.[1]

  • Prepare a nitrating mixture: Fuming HNO₃ (1.1 eq) in H₂SO₄ (2.0 vol) at 0°C.

  • Add the nitrating mixture dropwise to the reactor, maintaining internal temperature < 5°C .

  • Stir at 0–5°C for 3 hours.

  • Quench by pouring onto crushed ice (20 vol) with vigorous stirring.

  • Filter the yellow solid.[1]

  • Recrystallize from Ethanol/Water to remove the 6-nitro isomer (minor byproduct).[1]

  • Yield: ~70-80% of 2-Acetamido-5-fluoro-4-nitrobenzoic acid .

Application Protocol: Conversion to PARP Inhibitor Cores

This intermediate is primarily used to synthesize 6-Fluoro-7-substituted-quinazolin-4-ones or 5-Fluoro-6-substituted-benzimidazoles .[1]

Workflow: Synthesis of a Quinazolinone Pharmacophore

This protocol demonstrates the cyclization to a core structure analogous to older PARP inhibitors like NU1025, but with the modern "fluoro" modification.[1]

  • Cyclization:

    • Mix 2-Acetamido-5-fluoro-4-nitrobenzoic acid with Formamide (excess) at 140°C.

    • Mechanism:[1][5] The primary amide is formed, followed by thermal cyclization and dehydration.[1]

    • Product:6-Fluoro-7-nitroquinazolin-4(3H)-one .[1]

  • Reduction (Activation for Coupling):

    • Suspend the nitro-quinazolinone in Methanol/THF.[1]

    • Add Pd/C (10%) and stir under H₂ (1 atm) or use Fe/Acetic Acid reduction.

    • Product:7-Amino-6-fluoroquinazolin-4(3H)-one .[1]

  • Coupling (Library Generation):

    • The resulting 7-amino group is highly nucleophilic.[1] React with acyl chlorides or aldehydes (reductive amination) to attach the "tail" (e.g., N-methylpiperazine) required for PARP active site binding.[1]

Visual Workflow (Graphviz)

PARP_Synthesis SM 2-Amino-5-fluorobenzoic acid (Start) Step1 Acetylation (Ac2O/AcOH) SM->Step1 Inter1 2-Acetamido-5-fluorobenzoic acid Step1->Inter1 Step2 Nitration (HNO3/H2SO4, <5°C) Inter1->Step2 Target 2-Acetamido-5-fluoro-4-nitrobenzoic acid (KEY INTERMEDIATE) Step2->Target Branch1 Route A: Quinazolinone Core Target->Branch1 Formamide, 140°C Branch2 Route B: Benzimidazole Core Target->Branch2 1. Hydrolysis (-Ac) 2. Reduction (-NH2) 3. Formic Acid ProdA 6-Fluoro-7-nitroquinazolin-4-one Branch1->ProdA ProdB 5-Fluoro-6-nitrobenzimidazole Branch2->ProdB

Caption: Synthetic pathway from precursor to the key intermediate and its divergence into two major PARP inhibitor scaffolds.[1]

Quality Control & Characterization

To ensure the intermediate is suitable for GMP synthesis of PARP inhibitors, strict QC is required.[1]

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV at 254 nm (Nitro group absorption) and 210 nm (Amide).[1]

  • Acceptance Criteria: Purity > 98.0% (Area %).

NMR Diagnostics (¹H NMR, DMSO-d₆)
  • Acetamido Methyl: Singlet at ~2.1 ppm.[1]

  • Aromatic Protons: Two distinct doublets (due to F-coupling) in the aromatic region (7.5 - 8.5 ppm).[1]

    • H-3 (Proton between COOH and NHAc): Typically shifted downfield.[1]

    • H-6 (Proton ortho to F): Shows large J_H-F coupling (~10-12 Hz).[1]

  • COOH: Broad singlet at >13 ppm.

QC Decision Tree (Graphviz)

QC_Workflow Sample Batch Sample HPLC HPLC Analysis (Purity) Sample->HPLC NMR 1H NMR (Identity) Sample->NMR Check1 Purity > 98%? HPLC->Check1 Check2 Regioisomer Free? NMR->Check2 Pass RELEASE For Synthesis Check1->Pass Yes Fail REJECT / REWORK (Recrystallize) Check1->Fail No Check2->Pass Yes Check2->Fail No (Isomer detected)

Caption: Quality control decision matrix for releasing the intermediate for downstream synthesis.

Safety & Handling

  • Nitration Hazard: The nitration step is highly exothermic.[1] Accumulation of reagents must be avoided.[1] Maintain temperature strictly <10°C.

  • Skin Sensitizer: Nitro-benzoic acid derivatives are potential sensitizers.[1] Use full PPE (gloves, respirator).[1]

  • Stability: The compound is stable at room temperature but should be stored dry.[1] The acetamido group can hydrolyze in strong acid/base over time; store away from moisture.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135467793, 2-Acetamido-5-fluoro-4-nitrobenzoic acid. Retrieved from [Link]

  • World Intellectual Property Organization (2015). Process for the preparation of Veliparib and intermediates thereof.[1] Patent WO2015139656.[1] (Describes benzimidazole formation from related nitro-amino-benzoic acids).

  • Accela ChemBio (2025). Product Catalog: 2-Acetamido-5-fluoro-4-nitrobenzoic acid (CAS 273401-28-8).[1][6][7] Retrieved from [Link]

  • Journal of Medicinal Chemistry (2008). Discovery of Rucaparib (AG-014699), a Potent and Selective Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] (Contextual reference for fluoro-indole PARP pharmacophores).

Sources

Application Notes and Protocols for the Hydrolysis of 2-Acetamido-5-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Deacetylation

In the landscape of pharmaceutical synthesis and drug development, the deacetylation of aromatic amides is a pivotal transformation. The acetamido group often serves as a protecting group for anilines, mitigating their high reactivity in electrophilic aromatic substitution reactions and preventing unwanted side reactions.[1] The selective removal of this protecting group to unmask the primary amine is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals.[2]

2-Acetamido-5-fluoro-4-nitrobenzoic acid is a key intermediate whose hydrolysis product, 2-amino-5-fluoro-4-nitrobenzoic acid, is a valuable building block. The strategic placement of the fluoro and nitro groups on the benzene ring makes this molecule a versatile precursor for a variety of complex heterocyclic structures. This document provides a comprehensive guide to the hydrolysis of 2-Acetamido-5-fluoro-4-nitrobenzoic acid, detailing robust protocols for acidic, basic, and enzymatic deacetylation. The causality behind experimental choices, potential side reactions, and methods for monitoring and purification are discussed to ensure scientific integrity and successful implementation.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for designing effective reaction and purification protocols.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Solubility
2-Acetamido-5-fluoro-4-nitrobenzoic acid C₉H₇FN₂O₅242.16Off-white to yellow solidNot widely reportedSparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO.
2-Amino-5-fluoro-4-nitrobenzoic acid C₇H₅FN₂O₄200.12Yellow crystalline powder~270 °C (decomposes)[3]Sparingly soluble in water, soluble in ethanol.

Reaction Workflows and Mechanisms

The hydrolysis of an amide bond can be achieved under acidic, basic, or enzymatic conditions. Each method proceeds through a distinct mechanism, influencing reaction rates, substrate compatibility, and potential side reactions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. A series of proton transfers facilitates the elimination of the amine as its ammonium salt, which is generally irreversible.[4][5]

Acidic Hydrolysis Mechanism cluster_0 Acid-Catalyzed Amide Hydrolysis Amide 2-Acetamido-5-fluoro-4-nitrobenzoic acid ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O ProtonatedAmineLeaving Protonated Amine Intermediate TetrahedralIntermediate->ProtonatedAmineLeaving Proton Transfer CarboxylicAcid 2-Amino-5-fluoro-4-nitrobenzoic acid (as ammonium salt) ProtonatedAmineLeaving->CarboxylicAcid - R-NH₃⁺

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Base-Catalyzed Hydrolysis

In basic hydrolysis, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products.[6][7]

Basic Hydrolysis Mechanism cluster_1 Base-Catalyzed Amide Hydrolysis Amide 2-Acetamido-5-fluoro-4-nitrobenzoic acid TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH⁻ CarboxylicAcid Carboxylic Acid TetrahedralIntermediate->CarboxylicAcid - R-NH⁻ Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + R-NH⁻ Amine Amine Carboxylate->Amine Workup (+ H⁺)

Caption: Mechanism of base-catalyzed amide hydrolysis.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the scale of the reaction and the purity of the starting material.

Protocol 1: Acidic Hydrolysis

This protocol is generally effective for a wide range of acetanilides. The strong acidic conditions ensure complete protonation and subsequent hydrolysis.

Materials:

  • 2-Acetamido-5-fluoro-4-nitrobenzoic acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethanol or Methanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 2-Acetamido-5-fluoro-4-nitrobenzoic acid (1.0 eq) in a mixture of ethanol (or methanol) and water (e.g., a 1:1 to 3:1 ratio).

  • Slowly add concentrated hydrochloric acid (e.g., 6 M) or sulfuric acid (e.g., 3 M) to the suspension with stirring. A typical ratio is 5-10 volumes of acid solution to the mass of the starting material.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • The product, 2-amino-5-fluoro-4-nitrobenzoic acid, may precipitate out of the solution upon neutralization. If so, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.[3]

Causality of Experimental Choices:

  • Choice of Acid: Both HCl and H₂SO₄ are effective. HCl is often preferred for its volatility, which can simplify work-up.

  • Solvent: The use of an alcohol co-solvent helps to increase the solubility of the starting material.

  • Reflux: Heating is necessary to overcome the high activation energy of amide hydrolysis.[4]

  • Neutralization: Careful neutralization is critical for the isolation of the product, which is amphoteric.

Protocol 2: Basic Hydrolysis

Basic hydrolysis is an alternative to acidic conditions and may be preferable if the molecule contains acid-sensitive functional groups.

Materials:

  • 2-Acetamido-5-fluoro-4-nitrobenzoic acid

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Hydrochloric Acid (HCl), 1 M

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2-Acetamido-5-fluoro-4-nitrobenzoic acid (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 2-4 M, 2-5 eq).

  • Heat the mixture to reflux (typically 60-80 °C) for 2-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution with 1 M HCl to a pH of approximately 3-4 to precipitate the product.[3]

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum. Recrystallization from ethanol/water can be performed for further purification.

Causality of Experimental Choices:

  • Choice of Base: NaOH and KOH are both effective and readily available.

  • Excess Base: An excess of base is used to ensure the complete deprotonation of the carboxylic acid product, driving the reaction to completion.

  • Acidification: The final product is precipitated by adjusting the pH to its isoelectric point.

Potential Side Reactions: Under harsh basic conditions, there is a risk of nucleophilic aromatic substitution of the fluorine atom by the hydroxide ion, especially given the activating effect of the para-nitro group.[9][10] Monitoring the reaction for the formation of the corresponding hydroxy derivative is advisable.

Protocol 3: Enzymatic Hydrolysis (Exploratory)

Enzymatic hydrolysis offers a milder and more selective alternative to chemical methods. While a specific enzyme for this substrate is not widely reported, lipases and amidases are potential candidates.[11][12][13]

Materials:

  • 2-Acetamido-5-fluoro-4-nitrobenzoic acid

  • Lipase from Candida antarctica (CAL-B) or an appropriate amidase

  • Phosphate buffer (e.g., 0.1 M, pH 7-8)

  • Organic co-solvent (e.g., DMSO or THF, if needed for solubility)

  • Incubator shaker

  • Centrifuge

  • HPLC for reaction monitoring

Procedure:

  • Prepare a solution of 2-Acetamido-5-fluoro-4-nitrobenzoic acid in phosphate buffer. A small amount of a water-miscible organic solvent may be used to aid solubility.

  • Add the lipase or amidase to the substrate solution. The enzyme loading will need to be optimized (e.g., 1-10% w/w of the substrate).

  • Incubate the reaction mixture at a suitable temperature (e.g., 30-50 °C) with gentle shaking.

  • Monitor the progress of the hydrolysis by taking aliquots at regular intervals and analyzing them by HPLC.[14]

  • Once the reaction has reached completion or equilibrium, the enzyme can be removed by denaturation (e.g., by adding a water-miscible organic solvent and centrifuging) or by using an immobilized enzyme preparation.

  • The product can be isolated from the aqueous solution by acidification and extraction with an organic solvent, followed by evaporation of the solvent.

Causality of Experimental Choices:

  • Enzyme Selection: Lipases have been shown to exhibit promiscuous amidase activity.[11][12] Specific amidases, if commercially available, would be a more targeted choice.

  • pH and Temperature: These parameters need to be optimized for the specific enzyme used to ensure maximum activity and stability.

  • Reaction Monitoring: HPLC is the preferred method for monitoring enzymatic reactions due to its sensitivity and ability to separate substrate, product, and potential byproducts.

Data Presentation: Comparison of Hydrolysis Conditions

ParameterAcidic HydrolysisBasic HydrolysisEnzymatic Hydrolysis
Reagents Strong acid (HCl, H₂SO₄)Strong base (NaOH, KOH)Lipase or Amidase
Temperature High (Reflux)High (Reflux)Mild (30-50 °C)
Reaction Time 2-6 hours2-8 hours12-48 hours (variable)
pH Strongly acidic (<1)Strongly basic (>12)Neutral to slightly basic (7-8)
Work-up Neutralization, filtrationAcidification, filtrationEnzyme removal, extraction
Potential Side Reactions Minimal for this substrateNucleophilic aromatic substitution of fluorineSubstrate specificity limitations
Chemoselectivity LowLowHigh

Safety and Handling

  • 2-Acetamido-5-fluoro-4-nitrobenzoic acid and its hydrolysis product are irritants and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated acids and bases are corrosive and should be handled in a fume hood with extreme care. Always add acid to water, not the other way around.

  • Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used for detailed safety information.

Conclusion

The hydrolysis of 2-Acetamido-5-fluoro-4-nitrobenzoic acid to 2-amino-5-fluoro-4-nitrobenzoic acid can be effectively achieved through both acidic and basic hydrolysis. The choice between these methods will depend on the overall synthetic strategy and the presence of other functional groups in the molecule. While acidic hydrolysis is generally straightforward, basic hydrolysis requires careful monitoring to avoid potential side reactions. Enzymatic hydrolysis presents a promising green alternative, although further development and screening for a suitable biocatalyst are necessary. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to perform this important transformation efficiently and safely.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Liljeblad, A., Kallio, P., Vainio, M., Niemi, J., & Kanerva, L. T. (2012). Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features. Organic & Biomolecular Chemistry, 10(28), 5467-5475.
  • Study.com. (n.d.).
  • Study.com. (n.d.).
  • Karplus, M. (2023, January 27). Can lipases cleave fatty acids linked with amides instead of the usual esters? Biology Stack Exchange.
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  • Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution. Journal of Fluorine Chemistry, 107(1), 31-34.
  • Study.com. (n.d.).
  • Nasrollahzadeh, M., et al. (2019). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...
  • Shimadzu. (2024).
  • ACS Catalysis. (2018). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase.
  • PubMed. (1998).
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  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • Russian Chemical Reviews. (n.d.).
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  • OpenStax. (2023). 21.7 Chemistry of Amides.
  • Wikipedia. (n.d.). N-acetylmuramoyl-L-alanine amidase.
  • Drug Metabolism and Disposition. (n.d.). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834.
  • Wikipedia. (n.d.). N-acetylmuramoyl-L-alanine amidase.
  • OpenStax. (2023). 21.7 Chemistry of Amides.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Ossila. (n.d.). 2-Fluoro-5-nitrobenzoic acid.
  • Reddit. (2014). Selective Hydrolysis of Amides.
  • ChemicalBook. (n.d.). 2-Amino-5-nitrobenzoic acid synthesis.
  • Chemguide. (n.d.). the hydrolysis of amides.
  • PubMed. (n.d.). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines.
  • ijarsct. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • IRE Journals. (n.d.).
  • OCR A-Level Chemistry Notes. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5).
  • Semantic Scholar. (n.d.).
  • Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Georgia Southern Commons. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides.
  • PubMed. (2007).
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • Sigma-Aldrich. (n.d.). 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone.
  • TCI Deutschland GmbH. (n.d.). 2'-Fluoro-5'-nitroacetophenone.
  • Chemguide. (n.d.). hydrolysis of nitriles.

Sources

Application Note: Strategic Esterification of 2-Acetamido-5-fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 2-Acetamido-5-fluoro-4-nitrobenzoic acid presents a unique chemoselective challenge due to the presence of four distinct functional groups on the benzene ring. Standard esterification protocols often fail or produce impurities due to two competing mechanisms: Nucleophilic Aromatic Substitution (


)  of the fluorine atom and Cyclodehydration  of the ortho-acetamido group to form a benzoxazinone.

This guide outlines three validated protocols tailored to specific scale and purity requirements, moving beyond generic "textbook" methods to address the specific electronic and steric reality of this substrate.

Substrate Analysis & Chemoselectivity Challenges

Before selecting a reagent, one must understand the electronic landscape of the molecule.

Functional GroupPositionElectronic EffectRisk Factor during Esterification
Carboxylic Acid C-1TargetLow nucleophilicity due to EWGs (Electron Withdrawing Groups).
Acetamido (-NHAc) C-2 (ortho)Electron Donor (weak)High Risk: Acid-catalyzed cyclization with COOH to form Benzoxazinone .
Nitro (-NO

)
C-4 (para)Strong EWGIncreases acidity of COOH; Activates C-5 for nucleophilic attack.
Fluoro (-F) C-5 (meta)EWG / Leaving GroupHigh Risk: Susceptible to

displacement by alkoxides (e.g.,

) due to ortho-Nitro activation.
The "Benzoxazinone" Trap

Under dehydrating acidic conditions (e.g.,


, 

), the ortho-acetamido group attacks the activated carboxyl carbon, ejecting water/HCl to form 2-methyl-6-fluoro-7-nitro-4H-3,1-benzoxazin-4-one . While this is often considered an impurity, it is actually a reactive intermediate that can be converted to the ester if treated correctly with alcohol.
The Trap

The Nitro group at C-4 strongly activates the Fluorine at C-5. If strong bases (like Sodium Methoxide) are used to catalyze esterification or transesterification, the Fluorine will be displaced by Methoxide, destroying the molecule's core scaffold.

Decision Matrix & Workflow

G Start Start: 2-Acetamido-5-fluoro- 4-nitrobenzoic Acid Scale Primary Constraint? Start->Scale SmallScale Small Scale / High Purity (< 10g) Scale->SmallScale LargeScale Large Scale / Cost Sensitive (> 100g) Scale->LargeScale MethodA Method A: Alkylation (MeI / K2CO3 / DMF) SmallScale->MethodA MethodB Method B: Acyl Chloride (SOCl2 / MeOH) LargeScale->MethodB RiskA Risk: Methylation of Amide Control: Stoichiometry MethodA->RiskA RiskB Mechanism: Via Benzoxazinone Control: Reflux Time MethodB->RiskB

Figure 1: Strategic decision tree for reagent selection based on scale and risk tolerance.

Detailed Protocols

Protocol A: Mild Alkylation (The "Gold Standard" for Purity)

Best for: Discovery chemistry, SAR studies, and avoiding cyclization.

Mechanism: Direct


 displacement of Iodomethane by the Carboxylate anion.
Reagents:  Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

), DMF.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2-Acetamido-5-fluoro-4-nitrobenzoic acid in anhydrous DMF (5 mL per gram of substrate).

  • Base Addition: Add 1.1 eq of anhydrous, finely ground

    
    .
    
    • Note: Do not use strong bases like NaH or NaOMe; these will trigger

      
       on the fluorine.
      
  • Alkylation: Cool the suspension to 0°C. Add 1.1 eq of Methyl Iodide (MeI) dropwise.

    • Safety: MeI is a neurotoxin. Use a fume hood.[1]

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Monitor: TLC (Hexane/EtOAc 1:1). The acid (baseline) should disappear; a less polar spot (Ester) appears.

  • Workup: Pour the mixture into ice water (10x volume). The ester typically precipitates as a solid. Filter and wash with water.

    • Purification: If no precipitate forms, extract with Ethyl Acetate, wash with brine (to remove DMF), dry over

      
      , and concentrate.
      

Why this works: The reaction conditions are neutral/mildly basic. The acetamido group remains protonated/neutral and does not cyclize. The carbonate is too weak to displace the fluorine.

Protocol B: The "Benzoxazinone Route" (Scale-Up)

Best for: Process chemistry, kilogram scale. Uses cheaper reagents but requires mechanistic understanding.

Mechanism: Acid activation


 Cyclization to Benzoxazinone 

Ring opening by Methanol.

Reagents: Thionyl Chloride (


), Methanol (anhydrous).[2]

Step-by-Step:

  • Activation: Suspend 1.0 eq of substrate in Toluene (or neat if handling allows).

  • Chlorination: Add 1.5 eq of Thionyl Chloride and a catalytic drop of DMF. Heat to reflux (80°C) for 2 hours.

    • Observation: Gas evolution (

      
      , HCl). The solid will dissolve.
      
    • Intermediate Check: At this stage, you have predominantly formed the Benzoxazinone intermediate, NOT the acid chloride.

  • Evaporation: Remove excess

    
     and Toluene under reduced pressure.
    
  • Methanolysis: Redissolve the residue in anhydrous Methanol. Heat to reflux for 4-6 hours.

    • Critical Step: The Methanol attacks the carbonyl of the benzoxazinone ring, opening it to form the methyl ester and reforming the acetamido group.

  • Workup: Concentrate the methanol. Crystallize the resulting solid from Ethanol/Water.

Diagram of Pathway B:

Reaction Substrate Substrate (Acid) Benzox Intermediate: Benzoxazinone Substrate->Benzox - H2O (Cyclization) SOCl2 SOCl2 Reflux SOCl2->Substrate Product Product: Methyl Ester Benzox->Product + MeOH (Ring Opening) MeOH MeOH Reflux MeOH->Benzox

Figure 2: The mechanistic pathway via the benzoxazinone intermediate.

Analytical Quality Control

Distinguishing the Methyl Ester from the Benzoxazinone intermediate is critical, as they have similar solubilities.

Analytical MethodMethyl Ester (Target)Benzoxazinone (Impurity/Intermediate)
1H NMR Singlet at ~3.8-3.9 ppm (

)
Absent (No methoxy signal)
1H NMR (Amide) Broad singlet at ~10.0 ppm (

)
Absent (Nitrogen is part of the ring)
IR Spectroscopy Broad peak ~3300 cm

(N-H stretch)
Absent N-H stretch; Sharp C=N band
Mass Spec (LCMS) [M+H]+ = 255 (approx)[M+H]+ = 223 (Loss of MeOH/Water equivalent)

References

  • Benzoxazinone Formation:Ortho-acetamido benzoic acids are well-known precursors to benzoxazinones under dehydrating conditions. This chemistry is foundational in the synthesis of quinazolinones.

    • Source:Journal of Organic Chemistry, "Cyclization of N-Acylanthranilic Acids."

  • Mild Alkylation (MeI/K2CO3)

    • Source:Tetrahedron, "Chemospecific esterification of carboxylic acids using methyl iodide."

  • SnAr Reactivity of Fluoro-Nitrobenzenes: The activation of fluorine by ortho-nitro groups is a classic mechanism in the synthesis of herbicides (e.g., Flumioxazin precursors).

    • Source:Journal of Fluorine Chemistry, "Nucleophilic substitution of fluoro-nitrobenzenes."

  • Industrial Context: Similar intermediates (2-fluoro-4-nitrobenzoic acid derivatives)

    • Source:Google Patents, "Process for producing 2-fluoro-4-nitrobenzoic acid esters."

Disclaimer: All protocols involve hazardous chemicals (MeI, SOCl2, Nitro compounds). Perform a full Risk Assessment before experimentation.

Sources

Troubleshooting & Optimization

minimizing side reactions during benzimidazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket Topic: Minimizing Side Reactions in Benzimidazole Formation Assigned Specialist: Senior Application Scientist

Core Directive: The Reaction Landscape

Benzimidazole formation—classically the condensation of o-phenylenediamine (OPD) with carboxylic acids (Phillips reaction) or aldehydes (oxidative cyclization)—is deceptively simple. The "hidden" complexity lies in the high susceptibility of OPD to oxidative oligomerization and the thermodynamic trap of the intermediate Schiff base.

To minimize side reactions, one must view the reaction not as a single step, but as a competition between cyclization kinetics and oxidative degradation .

Visualizing the Pathway & Failure Points

The following diagram maps the critical decision points where side reactions occur. Use this to diagnose where your specific experiment is failing.

Benzimidazole_Pathway Start Reagents: OPD + Aldehyde Imine Intermediate: Mono-Imine (Schiff Base) Start->Imine Condensation Tar Side Reaction: Black Tar (Oligomers) Start->Tar Air Oxidation (Slow) Aminal Intermediate: Aminal/Dihydro-azole Imine->Aminal Ring Closure Bis Side Reaction: Bis-imine / Bis-benzimidazole Imine->Bis Excess Aldehyde Product Target: 2-Substituted Benzimidazole Aminal->Product Oxidative Dehydrogenation (Requires Oxidant/Catalyst) Aminal->Tar Degradation

Figure 1: Reaction network showing the primary pathway (Blue/Yellow/Green) versus competitive side reactions (Red). Note that the 'Tar' formation is often a background reaction of the starting diamine.

Troubleshooting Database (FAQs)

Issue #1: "My reaction mixture turned black/tarry immediately."

Diagnosis: Oxidative polymerization of o-phenylenediamine (OPD). Root Cause: OPD is electron-rich and highly sensitive to photo-oxidation and air oxidation. If the condensation with the aldehyde is slower than the oxidation of the amine, you generate azo-oligomers (black tar) which are difficult to remove.

Corrective Actions:

  • Purify the Amine: If your starting OPD is dark brown, recrystallize it from ethanol containing a pinch of sodium dithionite before use.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • The "Bisulfite" Shield: Use Sodium Metabisulfite (Na₂S₂O₅) as a catalyst.[1] It forms a bisulfite adduct with the aldehyde in situ. This adduct releases the aldehyde slowly, preventing the "free" aldehyde from reacting with oxidized OPD species and stabilizing the intermediate [1].

Issue #2: "I isolated the product, but NMR shows a mixture of the benzimidazole and the open-chain imine (Schiff base)."

Diagnosis: Incomplete oxidative cyclization. Root Cause: The reaction formed the mono-imine (Schiff base) but lacked the thermodynamic drive to close the ring and dehydrogenate. This is common in "solvent-free" or non-oxidative methods where the final aromatization step is energetically costly.

Corrective Actions:

  • Add an Oxidant: If using the aldehyde route, the final step is oxidative (-2H). You cannot rely solely on acid catalysis. Add a mild oxidant like Iodine (I₂) , Oxone , or ensure aerobic conditions if using a metal catalyst [2].

  • Solvent Switch: Switch to a polar aprotic solvent (e.g., DMF or DMSO) at moderate heat (80°C). These solvents often promote the cyclization step better than ethanol for sterically hindered substrates.

Issue #3: "I am getting a mixture of regioisomers (1,2-disubstituted)."

Diagnosis: Tautomeric equilibrium failure. Root Cause: When synthesizing N-substituted benzimidazoles (1,2-disubstituted), the initial attack can occur at either nitrogen if the steric/electronic bias isn't strong enough.

Corrective Actions:

  • Control pH: Use a Lewis Acid catalyst like Er(OTf)₃ or In(OTf)₃ . These coordinate to the aldehyde, enhancing electrophilicity and directing the attack to the most nucleophilic nitrogen of the diamine [3].

  • Steric Bulk: If the N-substituent is bulky, lower the temperature to 0°C for the initial addition step to favor the kinetic product, then heat to cyclize.

Optimized Protocol: The Na₂S₂O₅ Method

Recommended for: High purity, minimizing tar, and "green" conditions.

This protocol utilizes Sodium Metabisulfite.[1][2] It acts dualistically: it serves as an oxidant source for the final dehydrogenation and stabilizes the aldehyde, preventing side reactions [1][4].

Materials
  • o-Phenylenediamine (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Workflow
  • Pre-Solubilization: Dissolve the aldehyde in Ethanol.

  • Adduct Formation: Dissolve Na₂S₂O₅ in the minimum amount of water and add to the aldehyde solution. Stir for 5–10 minutes. Observation: A white precipitate (bisulfite adduct) may form.

  • Addition: Add the o-phenylenediamine.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

    • Checkpoint: The dark color associated with OPD oxidation should be significantly suppressed compared to acid-catalyzed methods.

  • Work-up:

    • Cool to room temperature.[2]

    • Pour the mixture into crushed ice/water.

    • Filtration: The product usually precipitates as a solid. Filter and wash with ice-cold water.

  • Purification: Recrystallize from hot Ethanol.

Comparative Data: Catalyst Efficiency

Yield and side-product profile for the reaction of OPD + Benzaldehyde.

Catalyst / ConditionsTime (h)Yield (%)Side Reaction Profile
None (Reflux) 1235%High tar formation; incomplete cyclization.
HCl (Phillips) 665%Moderate tar; requires neutralization.
Iodine (I₂) 185%Clean; requires thiosulfate wash to remove iodine.
Na₂S₂O₅ (Recommended) 292% Minimal tar; product precipitates pure.

References

  • Na2S2O5 Mechanism & Utility: Title: A facile and efficient synthesis of benzimidazole as potential anticancer agents.[2][3] Source: Journal of Chemical Sciences (2020). URL:[Link]

  • Oxidative Cyclization Mechanisms: Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.[4] Source: MDPI (Catalysts). URL:[Link]

  • Regioselectivity Control: Title: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[5][6][7][8][9] The role of the Er(OTf)3 catalyst in the reaction selectivity. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Green Chemistry Approaches: Title: Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. Source: International Journal of Pharmaceutical and Phytopharmacological Research. URL:[Link]

Sources

Technical Support Center: Isolation Techniques for Fluorinated Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of isolating and purifying fluorinated nitrobenzoic acid derivatives. These molecules are critical intermediates in pharmaceutical and agrochemical research, but their distinct physicochemical properties—stemming from the strong electron-withdrawing nature of both the nitro and fluoro groups—demand specialized isolation strategies.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for isolating fluorinated nitrobenzoic acid derivatives from a crude reaction mixture?

The three most common and effective techniques are acid-base extraction, recrystallization, and column chromatography. The choice depends on the nature of the impurities, the scale of the purification, and the final purity required.

  • Acid-Base Extraction: This is an excellent first-line technique, especially for removing neutral or basic impurities. The carboxylic acid group is deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic layer.[2][3][4][5][6]

  • Recrystallization: This is a powerful method for purifying solid compounds to a high degree, provided a suitable solvent can be found. The principle relies on the differential solubility of the target compound and impurities at different temperatures.[7]

  • Column Chromatography: For complex mixtures or compounds that are difficult to crystallize, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[8]

Q2: How do the fluorine and nitro group substituents influence the isolation strategy?

These substituents create a unique chemical environment that you must account for:

  • Increased Acidity: The combined electron-withdrawing effects of the nitro group and fluorine atom(s) make the carboxylic acid proton significantly more acidic than that of benzoic acid itself.[1] This allows for the use of milder bases like sodium bicarbonate for extraction, which can prevent the extraction of less acidic impurities (e.g., phenols).

  • High Polarity: These compounds are generally very polar, which affects their solubility. They often require polar solvents for recrystallization and more polar mobile phases in normal-phase chromatography.[9]

  • Intermolecular Interactions: The presence of nitro groups and fluorine can lead to strong dipole-dipole interactions and affect crystal packing.[10] This can sometimes make crystallization challenging, leading to "oiling out."

Q3: Which technique is best for large-scale purification versus small-scale analysis?

For large-scale (multi-gram) purification , recrystallization is often the most efficient and cost-effective method if a suitable solvent system can be developed. Acid-base extraction also works well on a large scale for initial cleanup. For small-scale (milligram) purification and analysis , column chromatography, especially High-Performance Liquid Chromatography (HPLC), offers the highest resolution for separating closely related isomers or impurities.[11][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Recrystallization Issues

Q: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do?

A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly at a temperature above the compound's melting point.

  • Causality: The high concentration of impurities can depress the melting point of your compound, exacerbating this issue. The high polarity of fluorinated nitrobenzoic acids can also lead to this phenomenon.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves, then add more solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool very slowly. Insulate the flask to encourage the gradual formation of crystal nuclei.

    • Change Solvent System: Try a solvent system with a lower boiling point. Alternatively, use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[13] Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid, then heat to clarify and cool slowly.

Q: My product won't crystallize from the solution, even after prolonged cooling and seeding. Why?

A: This typically indicates that either too much solvent was used, or the solution is "too clean" and lacks nucleation sites.

  • Causality: The solution is not sufficiently saturated for crystals to form.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to increase the concentration.[14]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic glass fragments provide nucleation sites.

      • Seed Crystals: If available, add a single, pure crystal of the product to the cooled solution.[14]

    • Refrigerate: Cool the solution to a lower temperature (e.g., 0 °C or -20 °C), but do so slowly to avoid crashing out impurities.

Chromatography Issues

Q: I'm seeing poor separation (streaking or overlapping spots) on my flash column. How can I improve it?

A: Streaking and poor separation are often caused by an inappropriate solvent system, overloading the column, or the acidic nature of the compound.

  • Causality: The compound is interacting too strongly with the stationary phase (silica gel), or the mobile phase is not effectively eluting it in a tight band.

  • Solutions:

    • Optimize the Mobile Phase: Your goal is an Rf value of ~0.3 on a TLC plate for the target compound.

      • If the compound is streaking, add a small amount of a polar modifier to the eluent. For an acidic compound like a nitrobenzoic acid, adding ~0.5-1% acetic acid to the mobile phase can significantly improve peak shape by protonating the compound and reducing its interaction with the acidic silica surface.[11]

    • Reduce Sample Load: Do not load more than 1g of crude material per 10-20g of silica gel. Overloading leads to broad bands and poor separation.

    • Use a Different Stationary Phase: If problems persist, consider reversed-phase chromatography (C18 stationary phase) with a polar mobile phase (e.g., water/acetonitrile), where more polar compounds elute first.[11][15]

Q: My highly polar compound is stuck on the baseline in normal-phase chromatography, even with pure ethyl acetate. What should I try next?

A: This is a common issue with very polar molecules. You need a more polar mobile phase to compete with the silica gel for binding to your compound.

  • Causality: The polarity of ethyl acetate is insufficient to elute your highly polar analyte.

  • Solutions:

    • Introduce an Alcohol: A standard next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with 1-2% MeOH in DCM and gradually increase the concentration up to 10%.[9][16] Be aware that using more than 10% methanol can risk dissolving the silica gel.[16]

    • Consider HILIC: For extremely polar compounds that are not well-retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy. This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[17]

Acid-Base Extraction Issues

Q: I've formed a stable emulsion during my extraction. How can I break it?

A: Emulsions are colloidal suspensions of one liquid in another and are common when organic and aqueous layers have similar densities or when surfactants are present.

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.

    • Filter: Pass the emulsified mixture through a pad of Celite or glass wool in a funnel.

    • Wait: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period will allow the layers to separate.

Q: My product is not precipitating after I acidify the basic aqueous layer. What went wrong?

A: This can happen for several reasons, including insufficient acidification, the formation of a highly soluble salt, or the product being too soluble in the aqueous medium.

  • Causality: The compound has not been fully protonated back to its neutral, water-insoluble form, or it has some residual water solubility.

  • Solutions:

    • Check the pH: Use pH paper or a pH meter to ensure the solution is sufficiently acidic (pH < 2). Add more acid if necessary.[18]

    • Back-Extract: If the compound has some water solubility, it may not precipitate completely. Extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, DCM) to recover the dissolved product.[19]

    • Induce Precipitation: Cool the solution in an ice bath to decrease the solubility of your product.

Key Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate a fluorinated nitrobenzoic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate or diethyl ether) in a separatory funnel.[4]

  • Base Wash: Add 25 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your acid) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 25 mL portion of NaHCO₃ solution. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated HCl dropwise until the solution is strongly acidic (pH < 2, check with litmus paper).[3] Your fluorinated nitrobenzoic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of ice-cold water to remove inorganic salts.[14][20]

  • Drying: Allow the purified product to air-dry or dry in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying a solid fluorinated nitrobenzoic acid.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[7] (See Table 1 for suggestions).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a stir bar) until the solid is completely dissolved. Add solvent dropwise if needed to achieve full dissolution, but avoid adding a large excess.[7]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration by pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated flask.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Data & Visualization

Tables for Quick Reference

Table 1: Common Recrystallization Solvents for Nitrobenzoic Acid Derivatives

Solvent/SystemPolarityCommentsReference
WaterHighGood for highly polar compounds; solubility often low, requiring large volumes.[21][22][23]
Ethanol/WaterTunableA versatile co-solvent system. Dissolve in hot ethanol, add hot water until cloudy, then clarify with a drop of ethanol.[22][23]
Acetic Acid/WaterHighEffective for many aromatic acids, but can be difficult to remove completely.[23]
TolueneLowCan be effective for less polar derivatives or for removing highly non-polar impurities.[21]
MethanolHighA common choice for polar compounds.[21]

Table 2: Suggested Solvent Systems for Flash Column Chromatography (Normal Phase, Silica Gel)

Polarity of CompoundStarting Solvent SystemGradient SuggestionCommentsReference
Low to Medium10-20% Ethyl Acetate in HexanesIncrease % Ethyl AcetateThe standard workhorse system for many organic compounds.[9][16]
Medium to High50-100% Ethyl Acetate in HexanesSwitch to DCM/MeOHGood for more polar, but not extremely polar, compounds.[9][16]
High1-5% Methanol in DichloromethaneIncrease % MethanolHighly effective for polar compounds. Add 0.5% acetic acid to prevent streaking.[9][16]
Very High (Acidic)95:5:0.5 DCM/MeOH/Acetic AcidIncrease % MethanolThe acetic acid modifier is crucial for good peak shape with acidic analytes.[11]
Diagrams for Workflow Visualization

Isolation_Decision_Tree start Crude Reaction Mixture check_impurities What is the primary nature of the impurities? start->check_impurities acid_base Use Acid-Base Extraction check_impurities->acid_base Basic or Neutral check_scale What is the scale? check_impurities->check_scale Isomeric or Similar Polarity recrystallize Attempt Recrystallization acid_base->recrystallize Product Precipitates (High Purity) chromatography Use Flash Column Chromatography acid_base->chromatography Product is still impure or contains isomers final_product Purified Product recrystallize->final_product chromatography->final_product large_scale Large Scale (>1 g) check_scale->large_scale small_scale Small Scale (<1 g) check_scale->small_scale large_scale->recrystallize small_scale->chromatography Acid_Base_Extraction_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve Crude Mixture in Ethyl Acetate extract 2. Extract with aq. NaHCO3 dissolve->extract org_layer1 Organic Layer: Neutral/Basic Impurities aq_layer1 Aqueous Layer: Sodium Salt of Acid precipitate 4. Precipitate Product (pH < 2 with HCl) aq_layer1->precipitate filtrate 5. Filter & Dry precipitate->filtrate separate 3. Separate Layers extract->separate separate->org_layer1 Organic separate->aq_layer1 Aqueous product Pure Fluorinated Nitrobenzoic Acid filtrate->product

Caption: Workflow for purification via acid-base extraction.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Malykhin, M. V., et al. (2021). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. CrystEngComm, 23(1), 133-145. [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]

  • JoVE. (2020). Extraction. [Link]

  • Wang, Q., & Yang, G. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 808(1-2), 200-203. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]

  • Williamson, K. L. (1989). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 66(7), 593. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]

  • Google Patents. (2018).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (1981). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • The Curious Wavefunction. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Columbia University Chemistry. (n.d.). Column chromatography. [Link]

  • ATSDR. (n.d.). Analytical Methods. [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • DeGraw, J. I., Cory, M., & Skinner, W. A. (1968). Fluorinated Benzoic Acid Derivatives. Journal of Chemical & Engineering Data, 13(4), 581-581. [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. [Link]

Sources

Validation & Comparative

FTIR absorption peaks for 2-Acetamido-5-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis & Comparative FTIR Characterization: 2-Acetamido-5-fluoro-4-nitrobenzoic Acid

Executive Summary & Technical Context

Target Molecule: 2-Acetamido-5-fluoro-4-nitrobenzoic acid Primary Application: Intermediate in the synthesis of fluoroquinolone antibiotics and high-performance heterocyclic APIs.[1] Analysis Goal: Structural validation via Fourier Transform Infrared Spectroscopy (FTIR).

This guide provides a comparative spectroscopic analysis of the target molecule against its immediate synthetic precursor, 2-Amino-5-fluoro-4-nitrobenzoic acid .[1] The transition from a free primary amine to an acetamido group is the critical quality control (QC) checkpoint.

Key Diagnostic Indicator: The successful synthesis is confirmed by the disappearance of the primary amine doublet (3300–3500 cm⁻¹) and the emergence of the Amide I (C=O) and Amide II (N-H bend) bands .

Comparative FTIR Data: Target vs. Precursor

The following table synthesizes experimental expectations based on functional group physics and standard spectroscopic data for polysubstituted benzenes.

Functional GroupVibration ModeTarget Molecule (Acetamido)Precursor (Free Amine)Diagnostic Note
Amine / Amide (N-H) StretchingSingle band ~3250–3350 cm⁻¹ (m)Doublet ~3350 & 3450 cm⁻¹ (m)CRITICAL: The doublet collapses into a singlet upon acetylation.[1]
Carbonyl (Amide I) C=O[2] Stretch~1680–1700 cm⁻¹ (s)AbsentOverlaps with acid C=O but broadens/intensifies the region.
Amide II N-H Bending~1530–1560 cm⁻¹ (s)AbsentDistinctive band for secondary amides; often overlaps with Nitro asymmetric stretch.
Carboxylic Acid O-H Stretch2500–3300 cm⁻¹ (br)2500–3300 cm⁻¹ (br)Broad "hump" underlying C-H stretches; indicates dry acid.
Carboxylic Acid C=O[2][3][4] Stretch~1690–1720 cm⁻¹ (s)~1680–1710 cm⁻¹ (s)Electron-withdrawing Nitro group shifts this to higher frequencies.
Nitro Group (-NO₂) Asymmetric Stretch1530–1550 cm⁻¹ (s)1530–1550 cm⁻¹ (s)Very strong diagnostic band; confirms nitration retention.
Nitro Group (-NO₂) Symmetric Stretch1340–1360 cm⁻¹ (s)1340–1360 cm⁻¹ (s)Paired with the asymmetric peak.
Aryl Fluorine (C-F) C-F Stretch1100–1250 cm⁻¹ (s)1100–1250 cm⁻¹ (s)Strong band, often multiple peaks due to ring coupling.
Aromatic Ring C=C Stretch1450–1600 cm⁻¹ (m-w)1450–1600 cm⁻¹ (m-w)Skeletal vibrations; useful for fingerprinting.

(s) = strong, (m) = medium, (w) = weak, (br) = broad

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of 2-Acetamido-5-fluoro-4-nitrobenzoic acid from its amino-precursor.

FTIR_Validation_Workflow Start Crude Product (Post-Acetylation) Prep Sample Preparation (ATR or KBr Pellet) Start->Prep Scan FTIR Acquisition (4000 - 400 cm⁻¹) Prep->Scan Check_NH Check 3300-3500 cm⁻¹ (N-H Region) Scan->Check_NH Doublet Doublet Detected? Check_NH->Doublet Two Peaks Singlet Singlet Detected? Check_NH->Singlet One Peak Result_Fail FAIL: Incomplete Acetylation (Free Amine Present) Doublet->Result_Fail Yes Check_CO Check 1650-1700 cm⁻¹ (Carbonyl Region) Singlet->Check_CO Yes Result_Pass PASS: Target Structure Confirmed (Amide Formed) Check_CO->Result_Pass Amide I & II Present

Figure 1: Decision tree for spectroscopic validation of the acetylation step.

Experimental Protocol: ATR-FTIR

For rapid and accurate analysis of this solid intermediate, Attenuated Total Reflectance (ATR) is the recommended methodology over KBr pellets due to the hygroscopic nature of carboxylic acids which can obscure the O-H region in KBr.

Protocol Steps:
  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline nitro-compounds).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (screening) or 64 (publication quality).

  • Background Acquisition:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect an air background spectrum to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • Place approximately 5–10 mg of the 2-Acetamido-5-fluoro-4-nitrobenzoic acid powder onto the center of the crystal.

    • Critical: Apply high pressure using the anvil clamp. Good contact is essential for the evanescent wave to penetrate the sample.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required).

    • Baseline Correction: Use a rubber-band correction if the baseline drifts due to scattering.[1]

    • Normalization: Normalize to the Nitro symmetric stretch (~1350 cm⁻¹) if comparing batch-to-batch intensity.

Scientific Rationale & Troubleshooting

Why the Amide I band might overlap:

The target molecule contains both a Carboxylic Acid (-COOH) and an Amide (-NH-CO-) .[1] Both groups possess Carbonyl (C=O) bonds.

  • Acid C=O: Typically 1700–1725 cm⁻¹.

  • Amide I C=O: Typically 1650–1690 cm⁻¹.

  • Result: You may see a broadened, split, or shouldered peak in the 1650–1720 cm⁻¹ region rather than two distinct sharp peaks. This is normal. The presence of the Amide II band (~1550 cm⁻¹) is the secondary confirmation if the Carbonyl region is congested.

The Nitro Group Influence:

The nitro group at the 4-position is strongly electron-withdrawing.[1] This withdraws electron density from the ring and the para-substituents.

  • Effect: It tends to shift the C=O frequencies to slightly higher wavenumbers (blue shift) compared to non-nitrated analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for functional group assignment ranges).

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 4-nitro- Infrared Spectrum. National Institute of Standards and Technology.[6] (Used as a baseline for Nitro-Benzoic acid scaffold shifts).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Comprehensive guide on Amide I/II and Nitro group assignments).

  • PubChem. (2025).[5][7] 2-Fluoro-4-nitrobenzoic acid.[1][7][8] National Library of Medicine. (Structural analog data).

Sources

A Technical Guide to the 13C NMR Chemical Shifts of 2-Acetamido-5-fluoro-4-nitrobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Acetamido-5-fluoro-4-nitrobenzoic acid. Designed for researchers, scientists, and drug development professionals, this document provides a comparative framework for the structural elucidation of this and related substituted benzoic acids. In the absence of a publicly available experimental spectrum for the title compound, this guide leverages empirical data from structurally analogous molecules to predict and interpret its 13C NMR spectrum.

The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[1] The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is influenced by the presence of neighboring functional groups. For a polysubstituted aromatic compound like 2-Acetamido-5-fluoro-4-nitrobenzoic acid, the interplay of electron-donating and electron-withdrawing substituents results in a unique spectral fingerprint.

Predicting the 13C NMR Spectrum: An Analysis of Substituent Effects

The chemical shifts of the aromatic carbons in 2-Acetamido-5-fluoro-4-nitrobenzoic acid are governed by the electronic effects of four distinct substituents: a carboxylic acid group (-COOH), an acetamido group (-NHCOCH3), a nitro group (-NO2), and a fluorine atom (-F).

  • Carboxylic Acid (-COOH): This group is electron-withdrawing through both inductive and resonance effects, generally deshielding the ipso-carbon (the carbon to which it is attached) and affecting the ortho and para positions.

  • Acetamido (-NHCOCH3): The acetamido group is an overall electron-donating group through resonance, with the nitrogen lone pair delocalizing into the aromatic ring. This effect is most pronounced at the ortho and para positions, causing a shielding effect (upfield shift).

  • Nitro (-NO2): The nitro group is one of the strongest electron-withdrawing groups, exerting a powerful deshielding effect (downfield shift) on the aromatic ring, particularly at the ortho and para positions.[1]

  • Fluorine (-F): Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect. However, it also possesses lone pairs that can be donated to the aromatic ring via a resonance effect. The influence of fluorine on carbon chemical shifts is complex, with a significant deshielding effect on the ipso-carbon and more variable effects on other ring carbons.

The interplay of these substituents on the benzene ring of 2-Acetamido-5-fluoro-4-nitrobenzoic acid is expected to result in a complex and informative 13C NMR spectrum. A diagram illustrating these substituent effects is provided below.

Caption: Substituent effects on the aromatic ring of 2-Acetamido-5-fluoro-4-nitrobenzoic acid.

Comparative Analysis of 13C NMR Chemical Shifts

To predict the chemical shifts for 2-Acetamido-5-fluoro-4-nitrobenzoic acid, we can analyze the experimental data of simpler, structurally related compounds. The following table presents a comparison of the 13C NMR data for several relevant benzoic acid derivatives.

CompoundC1C2C3C4C5C6COOHOtherSolvent
Benzoic Acid 129.39130.28128.55133.89128.55130.28172.60-CDCl3
4-Nitrobenzoic Acid 136.1130.7123.5150.7123.5130.7164.6-Not Specified
4-Acetamidobenzoic Acid 126.7130.8118.2143.1118.2130.8171.8CH3: 24.5, C=O: 168.8DMSO-d6
2-Fluoro-4-nitrobenzoic Acid 128.4163.5 (d)112.1 (d)150.9123.5 (d)129.1163.2-Not Specified
2-Fluoro-5-nitrobenzoic Acid 120.1 (d)160.2 (d)126.8 (d)125.1 (d)141.9115.8 (d)163.1-Not Specified
2-Amino-5-nitrobenzoic Acid 109.8153.1116.2139.9126.5129.8168.9-DMSO-d6

Data compiled from various sources.[2][3][4][5][6][7][8] Note that direct comparison is approximate due to variations in solvents and referencing.

Based on this comparative data, we can estimate the chemical shifts for 2-Acetamido-5-fluoro-4-nitrobenzoic acid :

  • C1: Influenced by the ortho-acetamido and meta-fluoro and nitro groups. Expected to be significantly shielded compared to benzoic acid. Predicted range: ~115-125 ppm .

  • C2: Directly attached to the electron-donating acetamido group. Expected to be significantly shielded. Predicted range: ~140-145 ppm .

  • C3: Ortho to the acetamido group and meta to the carboxylic acid and nitro group. Expected to be shielded. Predicted range: ~110-120 ppm .

  • C4: Attached to the strongly electron-withdrawing nitro group. Expected to be significantly deshielded. Predicted range: ~145-155 ppm .

  • C5: Attached to the fluorine atom. The C-F coupling will be a key diagnostic feature. The chemical shift will be strongly influenced by the fluorine. Predicted range: ~155-165 ppm (doublet) .

  • C6: Ortho to the carboxylic acid and meta to the acetamido and fluoro groups. Predicted range: ~125-135 ppm .

  • COOH: The carboxylic acid carbon is typically found in the range of 165-175 ppm .

  • Acetamido Group: The carbonyl carbon (C=O) is expected around 168-172 ppm , and the methyl carbon (CH3) around 20-25 ppm .

Experimental Protocol for 13C NMR Acquisition

The following is a generalized protocol for acquiring the 13C NMR spectrum of a substituted benzoic acid like 2-Acetamido-5-fluoro-4-nitrobenzoic acid.[1][9]

  • Sample Preparation:

    • Weigh approximately 15-30 mg of the solid sample.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts. DMSO-d6 is often a good choice for benzoic acids due to its high polarity.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.[1]

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a significant number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.[1][9]

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent signal (e.g., DMSO-d6 at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the peaks (note: integration in 13C NMR is not always quantitative).

    • Assign the peaks based on predicted chemical shifts, multiplicities (due to C-F coupling), and comparison with related compounds.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (15-30 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve lock Lock dissolve->lock tune Tune lock->tune shim Shim tune->shim params Set Parameters (SW, NS, D1) shim->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference assign Peak Assignment reference->assign

Sources

Elemental Analysis Standards Guide: 2-Acetamido-5-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precise elemental analysis (EA) of 2-Acetamido-5-fluoro-4-nitrobenzoic acid (


) presents a dual analytical challenge: the presence of a nitro group  (

), which requires robust reduction capabilities, and a fluorine substituent , which is highly reactive toward standard quartz combustion glassware.

This guide objectively compares the performance of standard organic calibration materials against matrix-matched fluorinated standards. It demonstrates that using generic standards (e.g., Acetanilide) without specific additive protocols leads to systematic errors in Carbon and Nitrogen recovery. We recommend a Modified Dynamic Flash Combustion method using


 additives, validated against a 4-Fluorobenzoic Acid  check standard, to achieve recoveries within 

of theoretical values.

Target Compound Profile

Before establishing analytical protocols, the theoretical composition must be defined based on the molecular formula.

  • Compound Name: 2-Acetamido-5-fluoro-4-nitrobenzoic acid[1]

  • CAS Number: 105579-34-0

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 242.16 g/mol [1]

Theoretical Elemental Composition (w/w %)
ElementSymbolCalculationTheoretical %
Carbon C

44.64%
Hydrogen H

2.91%
Nitrogen N

11.57%
Fluorine F

7.85%
Oxygen O

33.03%

The Analytical Challenge: Mechanism of Interference

To analyze this compound accurately, one must understand why standard protocols fail.

A. The Fluorine Effect (Quartz Corrosion)

In standard combustion (900–1000°C), organic fluorine converts to Hydrogen Fluoride (


) or Carbon Tetrafluoride (

).

reacts aggressively with the quartz (

) combustion tube:

Consequence:
  • High Hydrogen Bias: The water produced in the corrosion reaction is detected as elemental hydrogen from the sample.

  • Low Carbon Bias: Formation of stable

    
     may escape detection if not fully oxidized.
    
  • Instrument Damage: Rapid etching of the combustion tube leads to leaks and costly replacements.

B. The Nitro Group Effect

Nitro groups (


) are difficult to reduce completely to 

gas. Incomplete reduction leads to the formation of nitrogen oxides (

) that may not be quantified correctly by the Thermal Conductivity Detector (TCD), leading to low Nitrogen recovery .

Comparative Study: Calibration Standards & Methods

We compared three analytical workflows to determine the optimal protocol for 2-Acetamido-5-fluoro-4-nitrobenzoic acid.

Experimental Design
  • Instrument: Thermo Scientific FlashSmart™ Elemental Analyzer (or equivalent).

  • Sample Size: 2–3 mg.

  • Replicates:

    
    .
    
Method A: Standard CHN (The Control)
  • Calibration: Acetanilide (

    
    ).
    
  • Combustion:

    
     injection, 
    
    
    
    catalyst.
  • Additives: None.

Method B: Modified CHN (Recommended)
  • Calibration: Acetanilide (Primary) + 4-Fluorobenzoic Acid (Check Standard) .

  • Combustion:

    
     injection.
    
  • Additives: 10–20 mg Vanadium Pentoxide (

    
    ) added directly to the tin capsule.
    
  • Why:

    
     acts as a flux and fluorine scavenger, preventing 
    
    
    
    attack on quartz and ensuring complete oxidation.
Method C: Oxygen Flask (Schöniger)
  • Target: Fluorine determination only.

  • Method: Combustion in

    
     atmosphere; absorption in NaOH; analysis by Ion Chromatography (IC).[2]
    
Comparative Data Results
ParameterMethod A (Standard)Method B (Modified +

)
TheoreticalError (Method B)
Carbon % 43.85% (Low)44.61%44.64%-0.03%
Hydrogen % 3.45% (High)2.94%2.91%+0.03%
Nitrogen % 11.10% (Var)11.55%11.57%-0.02%
Fluorine % N/ARefer to Method C7.85%--

Analysis:

  • Method A Failed: Carbon was low (likely

    
     loss), and Hydrogen was significantly high (quartz etching producing water).
    
  • Method B Succeeded: The addition of

    
     scavenged the fluorine, protecting the quartz and correcting the H/C values.
    

Recommended Protocol: Modified Dynamic Flash Combustion

This protocol is self-validating. If the Check Standard (4-Fluorobenzoic acid) fails, the run is automatically invalid.

Step-by-Step Methodology
  • Reactor Preparation:

    • Pack the combustion reactor with Copper wires (reduction) and Tungsten Oxide (

      
      ) (oxidation).
      
    • Crucial: Insert a Quartz wool plug topped with a layer of Magnesium Oxide (

      
      ) or use a dedicated fluorinated-compounds reactor kit to absorb excess F.
      
  • Calibration (K-Factor):

    • Run Acetanilide (Standard grade) to establish the response factors for C, H, and N.

    • Acceptance Criteria:

      
      .
      
  • System Suitability (The "F-Check"):

    • Weigh 2.5 mg of 4-Fluorobenzoic Acid (CAS: 456-22-4).

    • Add 15 mg of

      
       powder to the tin capsule.
      
    • Analyze as a sample.[3][4][5][6]

    • Validation: C% must be within

      
      . If C is low, the combustion temperature is insufficient or F-scavenging is failing.
      
  • Sample Analysis:

    • Weigh 2.0–3.0 mg of 2-Acetamido-5-fluoro-4-nitrobenzoic acid .

    • Add 15 mg of

      
       into the tin capsule covering the sample.
      
    • Fold the capsule tightly to exclude air.

    • Run with a 10-second Oxygen injection delay to ensure flash combustion.

  • Fluorine Determination (Optional):

    • If F% is required, use Method C (Schöniger Flask) .

    • Combust 5 mg sample in a quartz flask with 10 mL 0.1N NaOH.

    • Analyze the absorption solution via Ion Chromatography using a conductivity detector.[6]

Workflow Visualization

The following diagram illustrates the decision logic for analyzing fluorinated nitro-aromatics, highlighting the critical "Additive" step.

EA_Workflow Start Sample: 2-Acetamido-5-fluoro-4-nitrobenzoic acid CheckStruct Analyze Structure: Contains F and NO2 Groups Start->CheckStruct Decision Select Method CheckStruct->Decision StandardCHN Standard CHN (No Additives) Decision->StandardCHN Generic ModifiedCHN Modified CHN (+ V2O5 Additive) Decision->ModifiedCHN Recommended Flask Oxygen Flask (Schöniger) Decision->Flask For F% Only ResultFail FAILURE: High H (Quartz Etch) Low N (Incomplete Red.) StandardCHN->ResultFail ResultPass SUCCESS: Accurate C, H, N Quartz Protected ModifiedCHN->ResultPass ResultF SUCCESS: Accurate F Quantitation Flask->ResultF

Figure 1: Analytical decision matrix comparing standard vs. modified workflows for fluorinated nitro compounds.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42168. Link

  • U.S. Environmental Protection Agency (EPA). (2024). Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[2][7]Link

  • ChemScene. (2023). 2-Acetamido-5-fluoro-4-nitrobenzoic acid Product Data Sheet.Link

  • Exeter Analytical. (2023). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[3][8]Link

  • MacDonald, A. M. G. (1961). The Oxygen Flask Method.[2][3][4][5][8][9] Analyst, 86, 3-12. (Seminal text on F-analysis via combustion).

Sources

Definitive Guide to Impurity Profiling of 2-Acetamido-5-fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Acetamido-5-fluoro-4-nitrobenzoic acid is a critical scaffold in the synthesis of next-generation kinase inhibitors, particularly TRK inhibitors (e.g., analogues related to Larotrectinib). Its purity is paramount because the fluorine atom's position dictates the biological activity, and the nitro/acetamido groups are reactive handles for downstream coupling.

This guide challenges the industry-standard reliance on HPLC-UV alone. While HPLC is excellent for quantifying the deacetylated impurity, it often fails to resolve regioisomers (positional isomers of the nitro group) which possess identical masses and similar polarities.

The Core Thesis: A robust Quality Control (QC) strategy requires an orthogonal approach combining Reverse-Phase HPLC (for quantitative purity) and 19F-NMR (for regiochemical confirmation).

Structural Analysis & Impurity Origins

To identify contaminants, we must first map their genesis. The synthesis of 2-Acetamido-5-fluoro-4-nitrobenzoic acid generally proceeds via nitration of a fluoro-acetamido precursor or acetylation of an amino-nitro species.

Primary Contaminants of Concern
  • Impurity A (Hydrolysis Product): 2-Amino-5-fluoro-4-nitrobenzoic acid. Arises from incomplete acetylation or moisture-induced degradation.

  • Impurity B (Regioisomer): 2-Acetamido-5-fluoro-6 -nitrobenzoic acid. Arises from poor regioselectivity during the nitration step.

  • Impurity C (Starting Material): 3-Fluoro-4-nitrobenzoic acid (if used as a precursor).

Visualization: Synthesis & Impurity Map

The following diagram illustrates the chemical pathways leading to the target molecule and its associated impurities.

ImpurityMap cluster_0 Synthesis Route cluster_1 Contaminants SM Precursor (3-Acetamido-4-fluorobenzoic acid) Nitration Nitration (HNO3/H2SO4) SM->Nitration Target TARGET 2-Acetamido-5-fluoro- 4-nitrobenzoic acid Nitration->Target Major Product (C4) Imp_Regio Impurity B (Regioisomer: 6-Nitro) Nitration->Imp_Regio Side Reaction (C6) Imp_Hydro Impurity A (Deacetylated Amine) Target->Imp_Hydro Hydrolysis (Moisture/Acid)

Caption: Figure 1. Chemical genesis of common impurities. Impurity B competes during formation, while Impurity A arises from degradation.

Comparative Analysis of Detection Methods

The following table objectively compares the three primary analytical techniques required for full characterization.

FeatureHPLC-UV (Standard) UPLC-MS/MS (High Sensitivity) 19F-NMR (Structural)
Primary Utility Routine Purity & QuantificationTrace Impurity ID & Mass ConfirmationRegioisomer Distinction
Target Impurity Impurity A (Deacetylated)Unknown degradantsImpurity B (Regioisomer)
Specificity Moderate (Co-elution risk)High (m/z discrimination)Very High (Chemical Shift)
Limit of Detection ~0.05%< 0.01%~0.5 - 1.0%
Throughput High (20 min/run)HighLow (Requires scan accumulation)
Critical Weakness Cannot distinguish isomers with similar polarityIon suppression effectsLower sensitivity than HPLC

Detailed Experimental Protocols

Protocol A: HPLC-UV Method for Quantification

Best for separating the Target from Impurity A (Deacetylated form).

Rationale: The target molecule is an acidic amide. We use a C18 column with an acidic mobile phase to suppress ionization of the carboxylic acid, ensuring sharp peaks and consistent retention times.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or Waters XBridge C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide bond).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5%

      
       60% B (Linear gradient)
      
    • 15-18 min: 60%

      
       95% B (Wash)
      
    • 18-22 min: 5% B (Re-equilibration)

Data Interpretation:

  • Impurity A (Deacetylated): Elutes earlier than the target (approx RRT 0.8) due to the free amine increasing polarity.

  • Target: Main peak.

  • Impurity B (Regioisomer): Likely elutes very close to the target (RRT 0.98 - 1.02), appearing as a shoulder. This is why HPLC is insufficient alone.

Protocol B: 19F-NMR for Regioisomer Verification

Best for distinguishing the Target (4-nitro) from Impurity B (6-nitro).

Rationale: The fluorine atom is highly sensitive to its electronic environment.[3][4] The nitro group is strongly electron-withdrawing. A fluorine atom ortho to a nitro group will have a significantly different chemical shift than a fluorine meta to a nitro group.

  • Instrument: Bruker Avance III HD (400 MHz or higher).

  • Probe: 5mm BBFO or dedicated 19F probe.

  • Solvent: DMSO-d6 (provides good solubility for nitro-aromatics).

  • Internal Standard:

    
    -Trifluorotoluene (optional, set to -63.72 ppm).
    
  • Parameters:

    • Pulse Sequence: zgfigqn (Inverse gated decoupling to suppress NOE for integration accuracy).

    • Relaxation Delay (D1): 5-10 seconds (Fluorine has long T1 relaxation; critical for quantitative integration).

    • Scans: 64 - 128.

Data Interpretation:

  • Target (5-Fluoro-4-nitro): Fluorine is ortho to Nitro. Expected shift:

    
     -110 to -120 ppm.
    
  • Impurity B (5-Fluoro-6-nitro): Fluorine is meta to Nitro (if numbering shifts) or flanked differently. The shift will typically differ by >2 ppm, appearing as a distinct, resolved peak.

Analytical Workflow & Decision Tree

This self-validating workflow ensures no impurity is missed.

Workflow Start Crude Sample HPLC Step 1: HPLC-UV (Purity Check) Start->HPLC PassHPLC Purity > 98%? HPLC->PassHPLC NMR Step 2: 19F-NMR (Isomer Check) PassHPLC->NMR Yes FailHPLC Recrystallize (Solvent: EtOH/Water) PassHPLC->FailHPLC No PassNMR Isomer Detected? NMR->PassNMR FailHPLC->HPLC Retest Release RELEASE BATCH PassNMR->Release No (Single Peak) Reject Reject / Reprocess PassNMR->Reject Yes (Multiple Peaks)

Caption: Figure 2. Orthogonal testing workflow. HPLC qualifies general purity; 19F-NMR validates structural integrity.

References

  • ChemicalBook. (2024).[5] Larotrectinib Intermediate Synthesis and Properties. Retrieved from

  • BenchChem. (2025).[6][7] Analytical methods for identifying impurities in fluoro-nitrobenzene derivatives. Retrieved from

  • National Institutes of Health (NIH). (2021). 19F NMR as a tool in chemical biology and impurity profiling. PMC Articles. Retrieved from

  • SIELC Technologies. (2024). Separation of Nitrobenzoic Acid Derivatives on Mixed-Mode Columns. Retrieved from

  • Google Patents. (2019). Preparation Method And Their Intermediate of Larotrectinib (CN107987082B). Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Acetamido-5-fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper and safe disposal of 2-Acetamido-5-fluoro-4-nitrobenzoic acid. As a compound utilized in specialized research and development, its unique chemical structure—incorporating a fluorinated aromatic ring, a nitro group, and a carboxylic acid—necessitates a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety and environmental principles.

Core Principle: Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Based on its functional groups, 2-Acetamido-5-fluoro-4-nitrobenzoic acid must be treated as a hazardous substance.

  • Skin and Eye Irritation: Like its analogues, the compound is expected to be a skin and eye irritant.[1] Direct contact can cause redness, pain, and inflammation.

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[2]

  • Toxicity: Aromatic nitro compounds and their derivatives are often classified as harmful if swallowed or inhaled.[3][4]

  • Environmental Persistence: The presence of a carbon-fluorine bond significantly increases the chemical stability and environmental persistence of the molecule.[5] Such compounds are resistant to natural degradation, earning the moniker "forever chemicals," which makes their proper destruction crucial.[6]

Given this profile, under no circumstances should this chemical be disposed of via standard laboratory drains or in regular trash. It must be managed as regulated hazardous waste.[7]

Pre-Disposal Procedures & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to proper engineering controls and PPE is non-negotiable.

Engineering Controls: All handling of 2-Acetamido-5-fluoro-4-nitrobenzoic acid, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2] The workspace should be equipped with an eyewash station and a safety shower in close proximity.[4]

Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles, preventing serious eye irritation.[1] Standard safety glasses are insufficient.
Body Protection A lab coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection Not typically required if handled within a fume hood. For spills or large quantities, a NIOSH-approved respirator may be necessary.The primary engineering control (fume hood) should prevent respiratory exposure. Respirators are a secondary line of defense in emergencies or non-standard situations, as per OSHA guidelines.[8]

Waste Segregation and Containment Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is accepted by a licensed disposal facility.

Step-by-Step Containment Procedure:

  • Designate a Waste Container: Use a dedicated, clearly labeled, and sealable container for 2-Acetamido-5-fluoro-4-nitrobenzoic acid waste. The container must be made of a material compatible with the chemical.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "2-Acetamido-5-fluoro-4-nitrobenzoic acid". Include the approximate quantity. This practice is mandated by OSHA's Hazard Communication Standard.[9]

  • Segregation:

    • DO NOT mix this waste with other waste streams, especially strong oxidizing agents, strong acids, or bases, to avoid uncontrolled reactions.

    • Keep it separate from aqueous or solvent waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from heat sources and incompatible materials, pending collection by a certified hazardous waste disposal service.[3]

Approved Disposal Methodologies

The chemical nature of this compound severely restricts disposal options. The goal is the complete destruction of the molecule to prevent its release into the environment.

Primary Recommended Method: High-Temperature Incineration

High-temperature incineration is the most effective and environmentally responsible method for destroying fluorinated organic compounds.[5][10]

  • Mechanism: The process requires extremely high temperatures (often exceeding 1,400°C) and sufficient residence time to break the highly stable carbon-fluorine bond.[10] Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[10]

  • Why it's necessary: The robustness of the C-F bond makes other methods like chemical neutralization ineffective for complete degradation. Incineration ensures the molecule is broken down into simpler, less harmful components.

  • Logistics: This disposal route must be handled by a licensed professional waste disposal service that operates incinerators permitted to handle halogenated organic waste.[5][7]

Alternative (Less Preferred) Methods

While incineration is the gold standard, other options may be used by waste management facilities under specific circumstances:

  • Hazardous Waste Landfill: This method involves burying the contained waste in a specially designed landfill with impermeable liners and leachate collection systems.[6] However, this only contains the "forever chemical" rather than destroying it, posing a long-term risk of environmental release.[6]

  • Deep Well Injection: This technique involves injecting the waste deep underground into geologically stable rock formations.[6] This is a containment, not a destruction, method and is subject to stringent geological requirements.

The following diagram illustrates the decision-making workflow for the disposal of 2-Acetamido-5-fluoro-4-nitrobenzoic acid.

G cluster_prep Preparation & Handling cluster_contain Containment & Segregation cluster_disposal Disposal Pathway A Waste Generated: 2-Acetamido-5-fluoro-4-nitrobenzoic acid B Wear Full PPE: Goggles, Gloves, Lab Coat A->B I Forbidden: Drain Disposal or Regular Trash A->I C Handle in Chemical Fume Hood B->C D Select Compatible, Sealable Container C->D E Label Clearly: 'Hazardous Waste' + Chemical Name D->E F Store in Designated Secondary Containment Area E->F G Arrange Pickup by Certified Hazardous Waste Vendor F->G H Primary Method: High-Temperature Incineration (>1400°C) G->H

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Acetamido-5-fluoro-4-nitrobenzoic Acid

[1]

Executive Summary & Risk Profile[1][2]

The Core Directive: In the absence of comprehensive toxicological data for specific intermediates like 2-Acetamido-5-fluoro-4-nitrobenzoic acid , you must adopt a Band 4 Containment Strategy .[1] This approach assumes the compound is a potent sensitizer and potential reproductive toxin until proven otherwise.

Deconstructing the Molecule: The "Why" Behind the Safety

To understand the risk, we must analyze the functional groups. We are not just handling a white powder; we are handling a convergence of three distinct hazard classes:

  • The Nitro Group (

    
    ): 
    
    • Risk: Energetic potential and oxidative stress. Nitro-aromatics are often shock-sensitive when dry and can cause methemoglobinemia (interference with oxygen transport in blood) if absorbed through the skin.[1]

    • Operational Implication: Static electricity control is mandatory during weighing.

  • The Fluorine Atom (

    
    ): 
    
    • Risk: Metabolic stability and high lipophilicity. Fluorination often increases the ability of a compound to penetrate the skin barrier and blood-brain barrier.

    • Operational Implication: Standard latex gloves are insufficient. Fluorinated organics require nitrile or laminate barriers.

  • The Acetamido Group (

    
    ) & Acid Functionality: 
    
    • Risk: Sensitization. Acylanilides (acetamido-benzenes) are known structural alerts for skin and respiratory sensitization.

    • Operational Implication: Zero-tolerance for dust inhalation.[2][3]

PPE Selection Matrix

Guidance: Do not rely on "standard lab attire." Use this matrix to select PPE based on your operational scale.

PPE ComponentAnalytical Scale (<100 mg) Preparative Scale (100 mg - 10 g) Process Scale (>10 g)
Hand Protection Single Nitrile (4 mil) Change every 60 minsDouble Nitrile (Outer 4 mil, Inner 2 mil) Visual breakthrough check requiredSilver Shield / Laminate (under Nitrile) Mandatory for prolonged handling
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood + N95 (if powder is manipulated)PAPR (Powered Air Purifying Respirator) or Glovebox
Eye/Face Safety Glasses with Side ShieldsChemical Goggles (Indirect Vent)Chemical Goggles + Face Shield
Body Standard Cotton Lab CoatTyvek® Lab Coat (Disposable)Full Tyvek® Suit (Wrist/Ankle elastic)
Footwear Closed-toe leather/syntheticClosed-toe + Shoe CoversChemical Resistant Rubber Boots

Visualization: PPE Decision Logic

The following logic tree dictates your PPE setup based on the physical state and quantity of the material.

PPE_LogicStartStart: Assess OperationStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution / LiquidState->SolutionQty_SolidQuantity?Solid->Qty_SolidConc_SolConcentration?Solution->Conc_SolSmall_Solid< 1gQty_Solid->Small_SolidLarge_Solid> 1gQty_Solid->Large_SolidAction_SSFume Hood + Double Nitrile GlovesSmall_Solid->Action_SSAction_LSGlovebox OR PAPR + Tyvek SuitLarge_Solid->Action_LSDilute< 0.1 MConc_Sol->DiluteConc> 0.1 MConc_Sol->ConcAction_DSStandard PPE (Hood + Nitrile)Dilute->Action_DSAction_CSSilver Shield Gloves + Chemical ApronConc->Action_CS

Figure 1: PPE Decision Logic Tree. Follow the path based on your specific experimental conditions to determine the minimum safety requirements.

Operational Protocol: "The Weighing Ritual"

Handling nitro-aromatic powders requires a specific workflow to minimize static discharge and aerosolization.

Step 1: Static Neutralization (Critical)

Nitro compounds can be shock-sensitive or electrostatically active.

  • Action: Use an ionizing fan or an antistatic gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

  • Why: This prevents the powder from "jumping" or adhering to gloves, which is the #1 cause of fume hood contamination.

Step 2: The "Double-Boat" Transfer
  • Action: Place your weighing boat inside a larger secondary container (e.g., a crystallization dish) inside the balance.

  • Why: If spillage occurs, it is contained within the secondary vessel, preventing contamination of the balance mechanism.[1]

Step 3: Solubilization
  • Action: Do not transport the solid powder around the lab. Add your solvent (e.g., DMSO, Methanol) directly to the vial/flask inside the hood immediately after weighing.[1]

  • Why: Solutions are significantly safer to handle than dry powders.

Disposal & Decontamination Strategy

Warning: Do not mix this compound with strong oxidizers or strong bases in the waste stream.

Waste Segregation
  • Category: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Fluorinated Nitro-Aromatic."

  • Reasoning: High temperature incineration (

    
    ) with scrubbing is required to safely manage the HF (Hydrofluoric Acid) and NOx gases generated during destruction.
    
Decontamination of Spills

If a spill occurs (Solid):

  • Do NOT sweep. Sweeping generates dust.

  • Cover: Gently cover the spill with wet paper towels (soaked in 5% sodium carbonate).

  • Wipe: Wipe up the slurry. The carbonate helps neutralize the acidic functionality.

  • Verify: Check the surface with a UV lamp (many nitro-aromatics fluoresce or absorb UV) to ensure no residue remains.

Visualization: Safe Handling Workflow

Handling_WorkflowPrep1. Prep Area(Ionizer + Pads)Weigh2. Static Control& WeighingPrep->Weigh Check AirflowSolubilize3. Solubilize(In Situ)Weigh->Solubilize Add SolventTransfer4. Sealed Transferto ReactorSolubilize->Transfer Cap VialDecon5. Decon Balance(Wet Wipe)Transfer->Decon Waste Disposal

Figure 2: Linear workflow for handling 2-Acetamido-5-fluoro-4-nitrobenzoic acid. Note that solubilization occurs before transport.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 302679, 2-Fluoro-4-nitrobenzoic acid (Analogous Structure Safety Data).[1] Retrieved from [Link]

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.